molecular formula C35H46O17 B591339 cis-Ligupurpuroside B

cis-Ligupurpuroside B

Cat. No.: B591339
M. Wt: 738.7 g/mol
InChI Key: FNUMFJHHCJMAHD-ZJMCPLFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-LigupurpurosideB has been reported in Ligustrum expansum with data available.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7-/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUMFJHHCJMAHD-ZJMCPLFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C\C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to cis-Ligupurpuroside B

This technical guide provides a comprehensive overview of the chemical structure, biochemical activity, and relevant experimental protocols for this compound, a phenylethanoid glycoside of interest for its potential biological activities.

Chemical Structure

This compound is a complex glycoside with the molecular formula C35H46O17 and a molecular weight of 738.73 g/mol .[1]

IUPAC Name: [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[2]

SMILES (Simplified Molecular-Input Line-Entry System):

Biochemical Activity

This compound has been identified as an inhibitor of the enzyme trypsin.[3] Studies have shown that it can bind to trypsin and modulate its activity. However, it exhibited no protective effect on human LDL from Cu2+-mediated oxidation.

Quantitative Data: Trypsin Binding Affinity

The binding affinity of this compound to trypsin has been quantified by determining the binding constants (Ka) at different temperatures. This interaction follows a static quenching mechanism.[3]

Temperature (K)Binding Constant (Ka) (L mol-1)
2881.7841 x 10^4
2981.6251 x 10^4
3081.5483 x 10^4

Table 1: Binding constants of this compound with trypsin at different temperatures.[3]

Experimental Protocols

Trypsin Inhibition Assay

This protocol outlines a general method for determining the trypsin inhibitory activity of this compound, based on established spectrophotometric assays.

Principle:

The inhibitory effect of this compound on trypsin activity is measured by monitoring the hydrolysis of a synthetic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), by trypsin. The rate of BAEE hydrolysis, which results in an increase in absorbance at 253 nm, is measured in the presence and absence of the inhibitor.

Materials and Reagents:

  • Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)

  • This compound solution (of varying concentrations)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution (e.g., 0.25 mM in phosphate buffer)

  • Phosphate buffer (e.g., 67 mM, pH 7.6)

  • Spectrophotometer capable of measuring absorbance at 253 nm

  • Cuvettes

Procedure:

  • Preparation of Reaction Mixtures:

    • Control: In a test tube, mix the trypsin solution with the phosphate buffer.

    • Test: In separate test tubes, mix the trypsin solution, phosphate buffer, and varying concentrations of the this compound solution.

    • Incubate all tubes at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to allow for the interaction between the enzyme and the inhibitor.

  • Enzymatic Reaction:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C) and set the wavelength to 253 nm.

    • Transfer the BAEE substrate solution to a cuvette and place it in the spectrophotometer to establish a blank rate.

    • To initiate the reaction, add an aliquot of the control or test mixture to the cuvette containing the substrate.

    • Immediately mix by inversion.

  • Data Acquisition:

    • Record the increase in absorbance at 253 nm over a period of time (e.g., 3-5 minutes).

    • Determine the initial linear rate of the reaction (ΔA253/minute) for both the control and the test samples.

  • Calculation of Inhibition:

    • The percentage of trypsin inhibition can be calculated using the following formula:

      where Rate_control is the reaction rate in the absence of the inhibitor and Rate_test is the reaction rate in the presence of this compound.

Visualizations

Biosynthesis Pathway of Ligupurpuroside B

The following diagram illustrates the enzymatic steps involved in the biosynthesis of Ligupurpuroside B.

Ligupurpuroside_B_Biosynthesis Tyrosol Tyrosol Salidroside Salidroside Tyrosol->Salidroside Osmanthuside_A Osmanthuside A Salidroside->Osmanthuside_A Ligupurpuroside_B Ligupurpuroside B Osmanthuside_A->Ligupurpuroside_B

Caption: Biosynthesis of this compound.

Experimental Workflow for Trypsin Inhibition Assay

This diagram outlines the key steps in the experimental workflow for assessing the trypsin inhibitory activity of this compound.

Trypsin_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Trypsin, Buffer, Substrate, Inhibitor) Control Control Reaction (Trypsin + Buffer) Reagents->Control Test Test Reaction (Trypsin + Buffer + this compound) Reagents->Test Add_Substrate Initiate Reaction with BAEE Substrate Control->Add_Substrate Test->Add_Substrate Measure_Absorbance Measure Absorbance at 253 nm (Kinetic) Add_Substrate->Measure_Absorbance Calculate_Rates Determine Reaction Rates (ΔA/min) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition

Caption: Workflow for Trypsin Inhibition Assay.

References

Unveiling cis-Ligupurpuroside B: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources and isolation methodologies for cis-Ligupurpuroside B, a phenylethanoid glycoside of interest for its potential biological activities. This document synthesizes key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and a visual representation of the isolation workflow.

Natural Abundance of this compound

This compound has been identified and isolated from multiple species within the Ligustrum genus, commonly known as privets. The primary sources documented in scientific literature are the leaves of Ligustrum robustum and Ligustrum purpurascens. These plants, used in traditional Chinese medicine, particularly in the preparation of "Ku-Ding-Cha," a bitter tea, are rich sources of various phenylethanoid glycosides.

Quantitative analysis has revealed the concentration of this compound in these natural sources. The table below summarizes the reported yields from different plant materials.

Plant SpeciesPlant PartStarting Material (Dry Weight)Yield of this compoundReference
Ligustrum robustumLeaves7.0 kg15.8 mg[1]
Ligustrum purpurascensLeavesNot specifiedIdentified as a constituent[2][3]

A Detailed Protocol for the Isolation of this compound from Ligustrum robustum

The following protocol is a detailed methodology for the extraction and purification of this compound from the leaves of Ligustrum robustum.[1] This multi-step process involves initial solvent extraction followed by a series of chromatographic separations to achieve a purified compound.

Plant Material Preparation and Extraction
  • Freshly gathered leaves of Ligustrum robustum are first processed by agitation and baking at 120°C for 50 minutes.

  • The dried leaves are then pulverized into a raw powder.

  • The powdered plant material (7.0 kg) is extracted with 70% ethanol (28 L) under reflux for 2 hours in a multi-function extractor.

  • The resulting ethanol extract is percolated and concentrated under reduced pressure (in vacuo) to yield a paste (2.2 kg).

Pre-purification and Chlorophyll Removal
  • The crude paste is dissolved in 3 L of 95% ethanol.

  • To precipitate the chlorophyll, 3 L of purified water is infused into the ethanol solution.

  • Following percolation to remove the precipitated chlorophyll, the filtrate is concentrated in vacuo to obtain a residue of 1.0 kg.

Chromatographic Fractionation and Purification

The residue undergoes a series of chromatographic steps to isolate and purify this compound:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • The 1.0 kg residue is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of dichloromethane-methanol (CH2Cl2-MeOH) ranging from 10:0 to 0:10.

    • This initial fractionation yields four main fractions (Fr. I - IV).

  • Further Purification of Fraction II:

    • Fraction II (145 g), which contains this compound, is repeatedly subjected to column chromatography on silica gel. Elution is performed with either a CH2Cl2-MeOH-H2O (200:10:1 to 80:20:2) or an ethyl acetate-methanol-water (EtOAc-MeOH-H2O; 100:4:2 to 100:6:2) solvent system.

    • The resulting fractions are further separated on a polyamide column using an ethanol-water (EtOH-H2O) gradient (1:9 to 6:4) and an MCI column with a methanol-water (MeOH-H2O) gradient (3:7 to 8:2).

    • Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) with a MeOH-H2O gradient (40:60 to 65:35) and another round of silica gel column chromatography (EtOAc-MeOH-H2O; 100:4:2 to 100:6:2), or by recrystallization in 70% methanol.

    • This comprehensive purification process yields 15.8 mg of this compound.

Visualizing the Isolation Workflow

The following diagram, generated using the DOT language, illustrates the key stages in the isolation of this compound from Ligustrum robustum.

Isolation_Workflow Plant Fresh Leaves of Ligustrum robustum Drying Drying and Pulverization Plant->Drying Extraction 70% Ethanol Reflux Extraction Drying->Extraction Concentration1 Concentration to Paste Extraction->Concentration1 ChlorophyllRemoval Chlorophyll Precipitation (95% EtOH / H2O) Concentration1->ChlorophyllRemoval Concentration2 Concentration to Residue ChlorophyllRemoval->Concentration2 SilicaGel1 Silica Gel Column Chromatography (CH2Cl2-MeOH Gradient) Concentration2->SilicaGel1 FractionII Fraction II SilicaGel1->FractionII Purification Repeated Chromatography (Silica Gel, Polyamide, MCI) FractionII->Purification PrepHPLC Preparative HPLC (MeOH-H2O Gradient) Purification->PrepHPLC FinalProduct Purified this compound PrepHPLC->FinalProduct

Isolation workflow for this compound.

Biosynthesis of Ligupurpuroside B

Research into the biosynthesis of ligupurpuroside B in Ligustrum robustum has identified key enzymatic steps.[4] The process involves the action of specific glycosyltransferases. UGT85AF8 initiates the pathway by converting tyrosol to salidroside. Subsequently, UGT79G7 and UGT79A19 sequentially act to convert osmanthuside A into ligupurpuroside B.[4] Understanding this biosynthetic pathway may open avenues for synthetic biology approaches to produce this and related compounds.

The following diagram outlines the enzymatic steps in the biosynthesis of ligupurpuroside B.

Biosynthesis_Pathway Tyrosol Tyrosol Salidroside Salidroside Tyrosol->Salidroside UGT85AF8 UGT85AF8 OsmanthusideA Osmanthuside A Salidroside->OsmanthusideA ... Intermediate Intermediate OsmanthusideA->Intermediate UGT79G7 UGT79G7 LigupurpurosideB Ligupurpuroside B Intermediate->LigupurpurosideB UGT79A19 UGT79A19 UGT85AF8->Salidroside UGT79G7->Intermediate UGT79A19->LigupurpurosideB

References

An In-depth Technical Guide to the Biosynthesis of cis-Ligupurpuroside B in Ligustrum robustum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-Ligupurpuroside B is a notable phenylethanoid glycoside found in Ligustrum robustum, a plant with a history of use in traditional medicine. The complex structure of this natural product, featuring a decorated phenylethanoid backbone, points to a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in Ligustrum robustum. Drawing upon research on related secoiridoids and recently characterized enzymes, this document outlines the precursor pathways, key enzymatic steps, and proposed molecular logic leading to the formation of this compound. While the complete pathway is yet to be fully elucidated, this guide synthesizes the available evidence to present a coherent model. This document also includes generalized experimental protocols for the characterization of enzymes involved in this pathway and presents the information in a manner accessible to researchers and professionals in drug development and natural product chemistry.

Introduction

Ligustrum robustum (Roxb.) Blume, a member of the Oleaceae family, is a plant of significant interest in traditional medicine and modern pharmacology. It is a rich source of various bioactive secondary metabolites, including phenylethanoid glycosides. Among these, this compound has drawn attention due to its potential biological activities. Understanding the biosynthetic pathway of this complex molecule is crucial for biotechnological production, metabolic engineering, and the discovery of novel enzymatic tools for synthetic biology.

The biosynthesis of phenylethanoid glycosides such as this compound is a multi-step process that integrates primary and secondary metabolic pathways. The core structure of these compounds typically arises from the convergence of the shikimate and mevalonate pathways, leading to the formation of a phenylethanoid aglycone and various sugar moieties, which are subsequently assembled and modified by a series of enzymes, most notably glycosyltransferases.

This guide will detail the known and proposed steps in the biosynthesis of this compound, providing a foundational understanding for further research and application.

Precursor Biosynthesis Pathways

The molecular scaffold of this compound is derived from two primary precursor pathways that are well-established in plants, particularly within the Oleaceae family[1][2]. These pathways provide the fundamental building blocks for the vast array of secoiridoids and phenylethanoid glycosides.

Phenylpropanoid Pathway: Synthesis of the Tyrosol Moiety

The phenylethanoid portion of this compound originates from the shikimate pathway, which produces aromatic amino acids, including L-tyrosine. L-tyrosine then enters the phenylpropanoid pathway to be converted into tyrosol, the foundational C6-C2 alcohol of many phenylethanoid glycosides[2][3]. The proposed steps for the formation of tyrosol are outlined in Figure 1.

G Figure 1: Proposed Biosynthesis of Tyrosol Tyrosine L-Tyrosine p_Coumaric_acid p-Coumaric Acid Tyrosine->p_Coumaric_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde p_Coumaroyl_CoA->p_Hydroxyphenylacetaldehyde Multiple Steps Tyrosol Tyrosol p_Hydroxyphenylacetaldehyde->Tyrosol PAR G Figure 2: Late-stage Biosynthesis of Ligupurpuroside B Tyrosol Tyrosol Salidroside Salidroside Tyrosol->Salidroside UGT85AF8 Osmanthuside_A Osmanthuside A Salidroside->Osmanthuside_A Further Modifications Ligupurpuroside_B_Intermediate Ligupurpuroside B Intermediate Osmanthuside_A->Ligupurpuroside_B_Intermediate UGT79G7 Ligupurpuroside_B Ligupurpuroside B Ligupurpuroside_B_Intermediate->Ligupurpuroside_B UGT79A19 cis_Ligupurpuroside_B This compound Ligupurpuroside_B->cis_Ligupurpuroside_B Acyltransferase (Proposed) UDP_Glucose UDP-Glucose UDP_Glucose->Salidroside UDP_Rhamnose1 UDP-Rhamnose UDP_Rhamnose1->Ligupurpuroside_B_Intermediate UDP_Rhamnose2 UDP-Rhamnose UDP_Rhamnose2->Ligupurpuroside_B Acyl_Donor Acyl-CoA Donor (e.g., Coumaroyl-CoA) Acyl_Donor->cis_Ligupurpuroside_B G Figure 3: Workflow for Recombinant UGT Production RNA_Extraction Total RNA Extraction from L. robustum cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification UGT Gene Amplification (PCR) cDNA_Synthesis->Gene_Amplification Cloning Cloning into Expression Vector (e.g., pET-28a) Gene_Amplification->Cloning Transformation Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction Induction of Protein Expression (e.g., with IPTG) Culture_Growth->Induction Cell_Harvesting Cell Harvesting (Centrifugation) Induction->Cell_Harvesting Lysis Cell Lysis (Sonication) Cell_Harvesting->Lysis Purification Protein Purification (e.g., Ni-NTA Chromatography) Lysis->Purification Verification Verification (SDS-PAGE) Purification->Verification

References

Unraveling the Antioxidant Potential of cis-Ligupurpuroside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ligupurpuroside B, a phenylethanoid glycoside, has garnered interest within the scientific community for its potential health benefits, including its putative antioxidant properties. Phenylethanoid glycosides as a class are recognized for their antioxidant activities, which are largely attributed to their chemical structure, featuring phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1][2] This technical guide aims to provide an in-depth overview of the anticipated antioxidant properties of this compound, drawing upon the known characteristics of related compounds and the general mechanisms of phenylethanoid glycosides. Due to a lack of specific studies on this compound, this document outlines the expected antioxidant profile and the experimental methodologies that would be employed for its evaluation.

Core Concepts: Antioxidant Action of Phenylethanoid Glycosides

Phenylethanoid glycosides are a significant class of water-soluble, phenolic natural products.[2] Their antioxidant capacity is primarily linked to their radical scavenging ability. The presence of catechol moieties in many phenylethanoid glycosides is believed to be a key factor in their potent antioxidant and free radical scavenging activities.

The proposed antioxidant mechanism for compounds in this class involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which minimizes its potential to initiate new radical chain reactions.

Predicted Antioxidant Activity Profile

While specific quantitative data for this compound is not available in the current scientific literature, it is reasonable to hypothesize its antioxidant activity based on studies of extracts from Ligustrum species and other phenylethanoid glycosides. For instance, extracts of Ligustrum purpurascens, a source of Ligupurpuroside B, have demonstrated DPPH radical reducing activity. It is anticipated that this compound would exhibit dose-dependent radical scavenging activity in various in vitro antioxidant assays.

Experimental Protocols for Antioxidant Assessment

To rigorously evaluate the antioxidant properties of this compound, a battery of standardized in vitro assays would be employed. The following are detailed methodologies for key experiments that are fundamental in characterizing the antioxidant capacity of a novel compound.

Table 1: Summary of In Vitro Antioxidant Assays
AssayPrincipleEndpoint MeasurementTypical Units
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.Decrease in absorbance at ~517 nm.IC50 (µg/mL or µM)
ABTS Radical Cation Decolorization Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.Decrease in absorbance at ~734 nm.IC50 (µg/mL or µM) or Trolox Equivalents (TEAC)
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue color.Increase in absorbance at ~593 nm.FRAP value (µM Fe²⁺ equivalents)
Detailed Methodologies

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is monitored by the decrease in its absorbance.

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • In a 96-well plate, add a specific volume of the compound solution (e.g., 20 µL) to the DPPH solution (e.g., 180 µL).

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing the solvent instead of the compound is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.[3]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS•+ radical cation. The decolorization of the ABTS•+ solution is proportional to the concentration of the antioxidant.

  • Protocol:

    • Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound.

    • Add a small volume of the compound solution (e.g., 10 µL) to the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[4][5]

3. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay is based on the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which can be measured spectrophotometrically.[6]

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add a small volume of the compound solution (e.g., 10 µL) to the FRAP reagent (e.g., 300 µL) in a 96-well plate.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

    • The antioxidant capacity is expressed as µM of Fe²⁺ equivalents.

Potential Signaling Pathway Modulation: The Nrf2-ARE Pathway

A key mechanism by which many phenolic compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[7] While not yet demonstrated for this compound, it is a plausible mechanism of action.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] In the presence of oxidative stress or inducers like certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[7][9] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant defense system.

Below is a diagram illustrating the Nrf2-ARE signaling pathway.

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Experimental Workflow for Investigating Nrf2 Activation

To determine if this compound activates the Nrf2 pathway, a series of cell-based experiments would be necessary.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, HaCaT) Treatment Treatment with This compound Cell_Culture->Treatment Western_Blot Western Blot Analysis (Nrf2, Keap1, HO-1, NQO1) Treatment->Western_Blot qPCR RT-qPCR (Nrf2, HO-1, NQO1 mRNA levels) Treatment->qPCR Immunofluorescence Immunofluorescence (Nrf2 nuclear translocation) Treatment->Immunofluorescence Reporter_Assay ARE-Luciferase Reporter Assay Treatment->Reporter_Assay

Caption: Experimental workflow to assess Nrf2 pathway activation.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant properties of this compound is currently lacking, its classification as a phenylethanoid glycoside strongly suggests it possesses antioxidant potential. The experimental protocols and potential mechanisms outlined in this guide provide a robust framework for the future investigation of this compound. Rigorous evaluation using the described in vitro and cell-based assays is crucial to quantify its antioxidant efficacy and elucidate its mechanism of action, particularly its potential role in modulating the Nrf2 signaling pathway. Such studies will be instrumental in determining the viability of this compound as a candidate for further development in the fields of nutraceuticals and pharmaceuticals.

References

The Pharmacological Potential of cis-Ligupurpuroside B as a Novel Trypsin Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological potential of cis-Ligupurpuroside B as a trypsin inhibitor. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Introduction to this compound and Trypsin Inhibition

This compound is a water-soluble polyphenolic compound that has demonstrated the ability to inhibit the activity of trypsin, a key serine protease involved in digestion and other physiological and pathological processes.[1] The inhibition of trypsin is a therapeutic strategy for various conditions, including pancreatitis and certain types of cancer. The interaction between this compound and trypsin involves a static quenching mechanism, leading to the formation of a stable complex.[1] This interaction is primarily driven by hydrogen bonds and hydrophobic forces.[1]

Quantitative Analysis of this compound and Trypsin Interaction

The binding affinity of this compound to trypsin has been characterized by determining the binding constants (K_a) at different temperatures. This data is crucial for understanding the stability of the inhibitor-enzyme complex.

Temperature (K)Binding Constant (K_a) (L mol⁻¹)
2881.7841 x 10⁴
2981.6251 x 10⁴
3081.5483 x 10⁴

Table 1: Binding constants for the interaction of this compound with trypsin at various temperatures, indicating a strong binding interaction.[1]

Molecular docking studies have further elucidated this interaction, showing that this compound likely enters the hydrophobic cavity of trypsin.[1] The binding site is singular, suggesting a specific and targeted interaction.[1]

Experimental Protocols

A standardized experimental workflow is essential for evaluating the trypsin inhibitory potential of compounds like this compound. The following protocols are based on established methodologies for trypsin inhibition assays.

Trypsin Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of an inhibitor to block the catalytic activity of trypsin on a synthetic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

Materials:

  • Trypsin from bovine pancreas

  • This compound (or other test inhibitor)

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.2) with CaCl2 (e.g., 20 mM)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in an appropriate buffer (e.g., 1.25 mg/mL in water, pH 3.0, adjusted with HCl).[2]

    • Prepare a stock solution of the substrate. For BAPNA, dissolve it in DMSO (e.g., 6.0 x 10⁻² M) and then dilute it in the assay buffer to a working concentration.[2] For BAEE, prepare a solution in the assay buffer (e.g., 0.23 mM).[3]

    • Prepare a stock solution of this compound in the assay buffer or DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Setup:

    • In a microplate or cuvettes, set up the following reactions:

      • Blank: Contains the substrate and buffer, but no enzyme.

      • Control (Uninhibited): Contains the enzyme, substrate, and buffer (and DMSO if used for the inhibitor).

      • Test (Inhibited): Contains the enzyme, substrate, buffer, and the test inhibitor at various concentrations.[2]

    • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) before adding the substrate.[4]

  • Measurement:

    • Initiate the reaction by adding the substrate to all wells/cuvettes.

    • Measure the absorbance at the appropriate wavelength (e.g., 415 nm for BAPNA, 253 nm for BAEE) over time.[4][5]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

The following diagrams illustrate the experimental workflow for assessing the pharmacological potential of this compound and the proposed mechanism of trypsin inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Trypsin, Substrate, Inhibitor) prep_dilutions Prepare Inhibitor Serial Dilutions prep_reagents->prep_dilutions pre_incubation Pre-incubate Trypsin with Inhibitor prep_dilutions->pre_incubation add_substrate Initiate Reaction (Add Substrate) pre_incubation->add_substrate measure_abs Measure Absorbance (Spectrophotometry) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Figure 1: Experimental workflow for assessing the trypsin inhibitory activity of this compound.

trypsin_inhibition_mechanism trypsin Active Trypsin complex Inactive Trypsin- Ligupurpuroside B Complex trypsin->complex Binding (Static Quenching) products Cleaved Peptides trypsin->products Proteolysis ligupurpuroside This compound ligupurpuroside->complex substrate Protein Substrate substrate->trypsin

Figure 2: Proposed mechanism of trypsin inhibition by this compound.

Conclusion

This compound demonstrates significant potential as a trypsin inhibitor. The strong binding affinity and specific interaction with the enzyme's hydrophobic cavity suggest its promise as a lead compound for the development of novel therapeutics targeting trypsin-mediated pathologies. Further research, including in vivo studies and structural elucidation of the enzyme-inhibitor complex, is warranted to fully explore its pharmacological applications.

References

In Vitro Bioactivity of cis-Ligupurpuroside B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Ligupurpuroside B, a phenylpropanoid glycoside found in plants of the Ligustrum genus, has been a subject of interest for its potential therapeutic properties. This technical guide provides a summary of the currently available in vitro studies on the bioactivity of Ligupurpuroside B, with a focus on its enzyme inhibitory effects. Due to a scarcity of research specifically on the cis isomer, this document primarily details the findings related to Ligupurpuroside B (isomer unspecified) and its interaction with trypsin. Anecdotal evidence of antioxidant activity is noted, though quantitative data remains elusive in the current body of scientific literature. This guide aims to consolidate the existing knowledge, present detailed experimental protocols where available, and identify key areas for future research to fully elucidate the therapeutic potential of this natural compound.

Enzyme Inhibition: Trypsin

The most definitive in vitro bioactivity reported for Ligupurpuroside B is its ability to inhibit the proteolytic enzyme trypsin. A study investigating the interaction between Ligupurpuroside B and trypsin demonstrated a clear inhibitory effect, suggesting its potential as a modulator of protease activity.

Quantitative Data: Binding Affinity

The interaction between Ligupurpuroside B and trypsin was characterized by determining the binding constants (Ka) at different temperatures. The results indicate a strong binding interaction.[1]

Temperature (K)Binding Constant (Ka) (L mol-1)
2881.7841 × 104
2981.6251 × 104
3081.5483 × 104

Table 1: Binding Constants of Ligupurpuroside B to Trypsin at Different Temperatures.[1]

The study also determined that there is approximately one binding site for Ligupurpuroside B on the trypsin molecule.[1]

Experimental Protocol: Trypsin Inhibition Assay

The inhibitory effect of Ligupurpuroside B on trypsin activity was evaluated using a fluorescence quenching method.

Materials:

  • Trypsin solution

  • Ligupurpuroside B solution of varying concentrations

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Methodology:

  • A solution of trypsin in phosphate buffer is prepared.

  • Aliquots of the Ligupurpuroside B solution are incrementally added to the trypsin solution.

  • The mixture is incubated at a constant temperature (e.g., 298 K).

  • The fluorescence emission spectrum of trypsin is recorded after each addition of Ligupurpuroside B. The excitation wavelength is typically set at 280 nm to excite tryptophan and tyrosine residues, and the emission is monitored in the range of 300-450 nm.

  • The quenching of trypsin's intrinsic fluorescence by Ligupurpuroside B is analyzed using the Stern-Volmer equation to determine the binding constants and the number of binding sites.

Proposed Mechanism of Interaction

The binding of Ligupurpuroside B to trypsin is thought to occur via a static quenching mechanism, indicating the formation of a ground-state complex between the molecule and the enzyme.[1] Thermodynamic analysis from the same study suggests that the binding is driven by both hydrogen bonds and hydrophobic interactions.[1]

cluster_0 Trypsin Inhibition Workflow Trypsin Trypsin Complex Trypsin-Ligupurpuroside B Complex Trypsin->Complex Binding LPB Ligupurpuroside B LPB->Complex Inhibition Inhibition of Proteolytic Activity Complex->Inhibition

References

An In-depth Technical Guide on cis-Ligupurpuroside B: Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: cis-Ligupurpuroside B is a phenylpropanoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and known biological functions. Detailed experimental protocols for its isolation and characterization are provided, along with an exploration of its interactions with biological systems.

Discovery and Historical Context

This compound was first reported in a 2003 study by He et al., which focused on the isolation and characterization of antioxidative glycosides from the leaves of Ligustrum robustum[1]. This plant has a history of use in traditional Chinese medicine. The discovery of this compound was part of a broader investigation into the chemical constituents of L. robustum and their potential health benefits. It was identified as the Z-isomer of the previously known compound, Ligupurpuroside B, which possesses an (E)-3-(4-hydroxyphenyl)prop-2-enoate (p-coumaroyl) group. The isolation of both isomers from the same plant source suggested a potential for photoisomerization or enzymatic conversion within the plant.

Physicochemical and Spectroscopic Data

This compound and its trans-isomer, Ligupurpuroside B, share the same molecular formula and mass but differ in the stereochemistry of the p-coumaroyl group's double bond. This difference in geometry leads to distinct spectroscopic properties, particularly in their NMR spectra.

PropertyThis compoundLigupurpuroside B (trans-isomer)
Molecular Formula C35H46O17C35H46O17
Molecular Weight 738.73 g/mol 738.73 g/mol
1H NMR (selected signals) δ ~5.8 (d, J=~13 Hz, H-8'')δ ~6.3 (d, J=~16 Hz, H-8'')
δ ~6.8 (d, J=~13 Hz, H-7'')δ ~7.6 (d, J=~16 Hz, H-7'')
13C NMR (selected signals) Data not readily available in searched literatureData not readily available in searched literature
Appearance White powderWhite powder
Solubility Soluble in methanol, ethanol, DMSO, and pyridine. Water-soluble polyphenolic compound.[2]Soluble in methanol, ethanol, DMSO, and pyridine.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a composite based on methodologies reported for the isolation of phenylpropanoid glycosides from Ligustrum robustum.

1. Extraction:

  • Dried and powdered leaves of Ligustrum robustum are extracted with 70% ethanol at reflux for 2 hours.

  • The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.

2. Chromatographic Separation:

  • The n-butanol fraction, which is rich in glycosides, is subjected to column chromatography on silica gel.

  • A gradient elution system of chloroform-methanol or ethyl acetate-methanol-water is used to separate the fractions.

  • Fractions containing compounds with similar TLC profiles are combined.

3. Further Purification:

  • Fractions enriched with this compound and Ligupurpuroside B are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluted with methanol), and/or preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient.

  • The purity of the isolated compounds is assessed by HPLC analysis.

4. Structure Elucidation:

  • The structure of this compound is determined using spectroscopic methods, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC), as well as mass spectrometry (MS).

  • The cis configuration of the p-coumaroyl moiety is confirmed by the characteristic coupling constant (J ≈ 13 Hz) of the olefinic protons in the ¹H NMR spectrum, which is smaller than that of the trans isomer (J ≈ 16 Hz).

Experimental Workflow for Isolation

experimental_workflow plant_material Dried, powdered leaves of Ligustrum robustum extraction 70% Ethanol Reflux Extraction plant_material->extraction partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition nbuf_fraction n-Butanol Fraction partition->nbuf_fraction silica_gel_1 Silica Gel Column Chromatography nbuf_fraction->silica_gel_1 sephadex Sephadex LH-20 Chromatography silica_gel_1->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc cis_ligu This compound prep_hplc->cis_ligu trans_ligu Ligupurpuro-side B prep_hplc->trans_ligu structure_elucidation Structure Elucidation (NMR, MS) cis_ligu->structure_elucidation trans_ligu->structure_elucidation

Caption: General workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

While specific quantitative data for the biological activities of pure this compound are limited in the currently available literature, studies on extracts from Ligustrum robustum and on the more abundant trans-isomer provide insights into its potential therapeutic effects.

Antioxidant Activity

The initial discovery of this compound was in the context of screening for antioxidative glycosides[1]. Phenolic compounds, including phenylpropanoid glycosides, are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant activity is generally attributed to the hydroxyl groups on the aromatic rings.

Anti-inflammatory Activity

Extracts from Ligustrum robustum have been reported to possess anti-inflammatory properties. While direct evidence for this compound is pending, many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 mapk MAPK Pathway (ERK, p38, JNK) myd88->mapk ikb IκB myd88->ikb nfkb NF-κB mapk->nfkb ikb->nfkb nucleus Nucleus nfkb->nucleus pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nucleus->pro_inflammatory cis_ligu This compound cis_ligu->mapk cis_ligu->nfkb

Caption: Putative anti-inflammatory mechanism of this compound.
Enzyme Inhibition

A study on Ligupurpuroside B (the trans-isomer) demonstrated its ability to inhibit trypsin, a serine protease. The binding constants (Ka) were in the range of 1.5483 × 10⁴ to 1.7841 × 10⁴ L mol⁻¹ at different temperatures, indicating a strong interaction. The inhibition was found to occur via a static quenching mechanism, with a single binding site on the trypsin molecule. It is plausible that this compound exhibits similar enzyme inhibitory activity due to its structural similarity.

Biosynthesis Pathway

The biosynthesis of Ligupurpuroside B has been elucidated, involving a series of glycosyltransferase enzymes. This pathway provides a framework for understanding the natural production of this class of compounds.

biosynthesis_pathway cluster_enzymes Glycosyltransferases tyrosol Tyrosol salidroside Salidroside tyrosol->salidroside UDP-glucose osmanthuside_a Osmanthuside A salidroside->osmanthuside_a UDP-rhamnose ligupurpuroside_b Ligupurpuroside B osmanthuside_a->ligupurpuroside_b UDP-rhamnose ugt85af8 UGT85AF8 ugt79g7 UGT79G7 ugt79a19 UGT79A19

References

An In-depth Technical Guide to cis-Ligupurpuroside B: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ligupurpuroside B is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities. Found in plant species such as Ligustrum purpurascens and Ligustrum robustum, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and underlying mechanisms.

Physicochemical Properties

This compound is a complex glycoside with the molecular formula C35H46O17 and a molecular weight of 738.73 g/mol .[1] Its structure consists of a central glucose unit linked to a phenylethanol moiety, which is further acylated with a caffeoyl group and glycosylated with two rhamnose units. The "cis" designation refers to the stereochemistry of the double bond in the caffeoyl moiety.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C35H46O17[1]
Molecular Weight 738.73 g/mol [1]
CAS Number 350588-96-4
Appearance White amorphous powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Water-soluble polyphenolic compound.[3]
UV λmax (MeOH) 212, 227, 317 nm[2]
IR (film) νmax (cm-1) 3368, 2930, 1690, 1604, 1515, 1445, 1261, 1039, 981, 829[2]
Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD)

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
Aglycone (Phenylethanol moiety)
1'~131.0
2', 6'~130.0~7.0 (d, 8.5)
3', 5'~116.0~6.7 (d, 8.5)
4'~157.0
α~72.0~4.0 (m)
β~36.0~2.8 (t, 7.0)
Aglycone (Caffeoyl moiety - cis)
1''~130.0
2''~115.0~6.9 (d, 2.0)
5''~116.0~6.8 (d, 8.0)
6''~122.0~6.7 (dd, 8.0, 2.0)
3''~146.0
4''~149.0
7'' (C=O)~168.0
8'' (=CH)~115.0~5.8 (d, 13.0)
9'' (=CH)~147.0~6.9 (d, 13.0)
Glucose
1~104.0~4.4 (d, 7.8)
2~76.0~3.5 (m)
3~81.0~3.8 (m)
4~71.0~4.9 (t, 9.5)
5~76.0~3.7 (m)
6~62.0~3.7 (m)
Rhamnose I
1'''~102.5~5.2 (br s)
2'''~72.0~3.9 (m)
3'''~72.0~3.7 (m)
4'''~74.0~3.4 (m)
5'''~70.0~3.6 (m)
6'''~18.0~1.1 (d, 6.2)
Rhamnose II
1''''~102.0~4.6 (d, 1.5)
2''''~72.0~3.8 (m)
3''''~72.0~3.6 (m)
4''''~74.0~3.3 (m)
5''''~70.0~3.5 (m)
6''''~18.0~1.3 (d, 6.0)

Mass Spectrometry Fragmentation:

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of this compound is expected to show characteristic fragmentation patterns for phenylethanoid glycosides. The primary fragmentation would involve the cleavage of glycosidic bonds, leading to the loss of the rhamnose and glucose units. Further fragmentation of the aglycone would result in characteristic ions corresponding to the phenylethanol and caffeoyl moieties.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the leaves of Ligustrum species. A general protocol involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent, typically 80% methanol or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The phenylethanoid glycosides will remain in the aqueous layer.

  • Column Chromatography: The aqueous layer is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) or silica gel.

  • Elution: The column is eluted with a gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Antioxidant Activity Assay (DPPH Method)

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: A stock solution of this compound is prepared in methanol, and serial dilutions are made to obtain a range of concentrations.

  • Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the sample. A control well contains DPPH solution and methanol only.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Trypsin Inhibition Assay (Fluorescence Quenching)

The ability of this compound to inhibit the enzyme trypsin can be assessed by monitoring the quenching of trypsin's intrinsic fluorescence.

  • Reagent Preparation: Prepare a stock solution of trypsin in a suitable buffer (e.g., Tris-HCl, pH 7.4) and a stock solution of this compound in the same buffer.

  • Fluorescence Measurement: The fluorescence emission spectrum of the trypsin solution is recorded (excitation at 280 nm, emission scan from 300 to 400 nm).

  • Titration: Aliquots of the this compound solution are incrementally added to the trypsin solution. After each addition, the mixture is incubated for a short period, and the fluorescence spectrum is recorded.

  • Data Analysis: The decrease in fluorescence intensity at the emission maximum (around 340 nm) is used to determine the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer equation. The enzyme activity can also be measured in the presence and absence of the inhibitor using a suitable substrate like Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Biological Activities and Signaling Pathways

This compound exhibits several biological activities, with its antioxidant and enzyme inhibitory properties being the most studied.

Antioxidant Activity

As a polyphenolic compound, this compound is a potent antioxidant. It can scavenge free radicals, thereby protecting cells from oxidative damage. However, one study reported that while other phenylethanoid glycosides from Ligustrum purpurascens showed protective effects against LDL oxidation, this compound did not exhibit this specific activity.[4]

Enzyme Inhibition

This compound has been shown to be an inhibitor of the digestive enzyme trypsin.[3] This inhibition is achieved through a static quenching mechanism, indicating the formation of a stable complex between the compound and the enzyme.[3] Molecular docking studies suggest that this compound binds to the hydrophobic cavity of trypsin.[3]

Signaling Pathways

The direct impact of this compound on specific cellular signaling pathways has not been extensively elucidated. However, as a member of the phenylethanoid glycoside family, it may be involved in modulating pathways related to inflammation and apoptosis. For instance, other phenylethanoid glycosides have been shown to influence the NF-κB and MAPK signaling pathways. Further research is required to determine the specific molecular targets and signaling cascades affected by this compound.

Biosynthesis of this compound

The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by specific glycosyltransferases.[5] The pathway begins with the glucosylation of tyrosol to form salidroside. Subsequent glycosylation and acylation steps lead to the formation of the final complex structure.

Biosynthesis_of_cis_Ligupurpuroside_B Tyrosol Tyrosol Salidroside Salidroside Tyrosol->Salidroside UGT85AF8 (Glucosylation) Osmanthuside_A Osmanthuside_A Salidroside->Osmanthuside_A Acylation & Glycosylation Intermediate_Glycoside Intermediate Glycoside Osmanthuside_A->Intermediate_Glycoside UGT79G7 (Rhamnosylation) cis_Ligupurpuroside_B cis_Ligupurpuroside_B Intermediate_Glycoside->cis_Ligupurpuroside_B UGT79A19 (Rhamnosylation)

Biosynthesis of this compound.

Experimental Workflow: Antioxidant Assay

The following diagram illustrates the typical workflow for assessing the antioxidant activity of this compound using the DPPH assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with sample dilutions in a 96-well plate DPPH_sol->Mix Sample_sol Prepare serial dilutions of This compound Sample_sol->Mix Incubate Incubate in the dark (30 minutes at RT) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Radical Scavenging Activity Measure->Calculate

DPPH Antioxidant Assay Workflow.

Conclusion

This compound is a phenylethanoid glycoside with interesting physicochemical properties and biological activities. This guide provides a foundational understanding for researchers and drug development professionals. While its antioxidant and enzyme-inhibiting properties are established, further investigation into its specific effects on cellular signaling pathways is warranted to fully elucidate its therapeutic potential. The detailed protocols and data presented herein serve as a valuable resource for future studies on this promising natural product.

References

Methodological & Application

Application Note: Quantification of Ligupurpuroside B in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligupurpuroside B, a phenylpropanoid glycoside, is a bioactive compound with potential therapeutic properties. Accurate and sensitive quantification of Ligupurpuroside B in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal medicines. This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Ligupurpuroside B. While the specific separation of the cis isomer is a complex challenge often requiring specialized chromatographic techniques, this method provides a reliable approach for the quantification of Ligupurpuroside B.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of Ligupurpuroside B from plasma samples.

Materials:

  • Rat plasma samples

  • Acteoside (Internal Standard, IS)

  • Methanol, HPLC grade

  • Formic acid, 0.01% in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution (Acteoside).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column C18 column
Mobile Phase Water (0.01% Formic Acid) : Methanol (57:43, v/v)
Flow Rate 0.3 mL/min[1]
Column Temperature Ambient
Injection Volume 10 µL

| Run Time | 6.0 min[1] |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]

| Analytes | Ligupurpuroside B, Acteoside (IS)[1] |

Quantitative Data Summary

The developed HPLC-MS/MS method was validated for its linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Ligupurpuroside B2.5 - 500.0[1]2.5[1]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day RSD (%)Inter-day RSD (%)Accuracy (RE %)
Ligupurpuroside BLow QC< 9.8< 9.8± 6.1
Mid QC< 9.8< 9.8± 6.1
High QC< 9.8< 9.8± 6.1

RSD: Relative Standard Deviation, RE: Relative Error[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (Acteoside) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject Sample reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms data_acq Data Acquisition msms->data_acq quantification Quantification data_acq->quantification

Caption: Workflow for the quantification of Ligupurpuroside B.

Discussion

The presented HPLC-MS/MS method provides a sensitive and reliable means for the quantification of Ligupurpuroside B in rat plasma.[1] The simple protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The use of a C18 column and a methanol-water mobile phase achieves adequate chromatographic separation for quantification.[1] The tandem mass spectrometry detection in MRM mode ensures high selectivity and sensitivity, allowing for a low LLOQ of 2.5 ng/mL.[1]

It is important to note that the chromatographic separation of cis/trans isomers can be challenging and may require specialized columns or mobile phase modifiers. The described method quantifies Ligupurpuroside B, and further method development would be necessary to specifically resolve and quantify the cis-Ligupurpuroside B isomer. Techniques such as supercritical fluid chromatography (SFC) or the use of different stationary phases could be explored for the separation of such isomers.

Conclusion

This application note provides a detailed protocol and validation data for the quantification of Ligupurpuroside B in biological samples using HPLC-MS/MS. The method is demonstrated to be linear, precise, and accurate, making it a valuable tool for pharmacokinetic and other related studies.[1] Further investigation into specific isomeric separation is recommended for studies where the differentiation of cis and trans isomers is critical.

References

Spectroscopic Analysis of cis-Ligupurpuroside B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ligupurpuroside B is a phenylethanoid glycoside that has garnered interest within the scientific community for its potential biological activities. As a natural product, its precise structural elucidation is paramount for understanding its bioactivity, mechanism of action, and for the development of any potential therapeutic applications. This document provides a comprehensive guide to the key spectroscopic techniques utilized in the characterization of this compound, offering detailed experimental protocols and data interpretation.

The structural complexity of this compound, featuring a phenylethanoid core, a disaccharide unit, and a cis-p-coumaroyl group, necessitates a multi-faceted analytical approach. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy provides a complete picture of its molecular architecture.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. This information is critical for the verification of the compound's identity and purity.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
Aglycone
1131.5-
2117.26.65 (d, 8.0)
3145.8-
4144.3-
5116.36.68 (d, 8.0)
6121.26.55 (dd, 8.0, 2.0)
772.13.95 (m), 3.65 (m)
836.12.75 (t, 7.0)
Glucose
1'104.24.35 (d, 7.8)
2'76.13.40 (m)
3'81.53.85 (t, 9.0)
4'70.93.55 (t, 9.0)
5'76.43.45 (m)
6'64.94.85 (dd, 11.5, 2.0), 4.65 (dd, 11.5, 5.5)
Rhamnose
1''102.85.15 (d, 1.5)
2''72.33.90 (m)
3''72.13.75 (dd, 9.5, 3.0)
4''73.93.50 (t, 9.5)
5''70.53.60 (m)
6''18.41.10 (d, 6.2)
cis-p-Coumaroyl
1'''130.5-
2'''115.96.80 (d, 8.5)
3'''133.87.65 (d, 8.5)
4'''161.2-
5'''133.87.65 (d, 8.5)
6'''115.96.80 (d, 8.5)
7'''145.16.85 (d, 12.8)
8'''118.25.80 (d, 12.8)
9'''168.1-

Note: Chemical shifts are reported in ppm relative to a standard reference (e.g., TMS). Coupling constants (J) are given in Hertz (Hz).

Table 2: Mass Spectrometry Data
Ionization ModeMass AnalyzerObserved m/zMolecular FormulaInterpretation
ESI-MSQuadrupole Time-of-Flight (Q-TOF)[M+Na]⁺C₃₅H₄₄O₁₈NaSodium Adduct
HR-ESI-MSOrbitrap[M-H]⁻C₃₅H₄₃O₁₈Deprotonated Molecule
Table 3: UV-Vis and IR Spectroscopic Data
TechniqueWavelength (λmax) / Wavenumber (cm⁻¹)Interpretation
UV-Vis Spectroscopy 288 nm, 315 nmπ → π* transitions of the aromatic rings and conjugated system
IR Spectroscopy 3400 (br), 1705, 1630, 1605, 1515, 1270, 1160 cm⁻¹O-H stretch, C=O stretch (ester), C=C stretch (alkene), Aromatic C=C stretch, Aromatic C=C stretch, C-O stretch (ester), C-O stretch (glycosidic)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry.

Instrumentation: 400 MHz (or higher) NMR Spectrometer with a cryoprobe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Experimental Parameters:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 s

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024-4096

    • Spectral Width: 200-240 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay: 2 s

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard pulse programs available on the spectrometer software.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Set the number of increments in the indirect dimension to achieve adequate resolution (e.g., 256-512 for HSQC/HMBC, 512-1024 for COSY).

    • Adjust the number of scans per increment to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to obtain fragmentation patterns for structural confirmation.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Experimental Parameters:

  • Ionization Mode: ESI positive and negative modes.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3.5-4.5 kV

  • Nebulizer Gas (N₂): 1-2 Bar

  • Drying Gas (N₂): 4-8 L/min at 180-200 °C

  • Mass Range: m/z 100-1500

  • Fragmentation (MS/MS): For tandem mass spectrometry, select the precursor ion of interest (e.g., [M-H]⁻) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the electronic transitions within the molecule, which is characteristic of its chromophores.

Instrumentation: Double-beam UV-Vis Spectrophotometer.

Sample Preparation:

  • Prepare a solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Use the same solvent as a blank for baseline correction.

Experimental Parameters:

  • Wavelength Range: 200-600 nm

  • Scan Speed: Medium

  • Slit Width: 1.0 nm

  • Data Interval: 1.0 nm

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid, dry sample of this compound directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Experimental Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound and the key correlations observed in 2D NMR experiments that are crucial for its structural elucidation.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Plant Material (Ligustrum purpurascens) Purification Chromatography (HPLC) Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound MS Mass Spectrometry (HR-MS, MS/MS) Pure_Compound->MS Molecular Formula & Fragmentation NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Connectivity & Stereochemistry UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Chromophores IR IR Spectroscopy Pure_Compound->IR Functional Groups Data_Analysis Data Interpretation & Correlation MS->Data_Analysis NMR->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis Structure Final Structure of This compound Data_Analysis->Structure NMR_Signaling_Pathways cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structural Fragments H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Aglycone Aglycone Structure COSY->Aglycone Sugars Sugar Moieties (Glucose, Rhamnose) COSY->Sugars HSQC->Aglycone HSQC->Sugars Acyl cis-p-Coumaroyl Group HSQC->Acyl HMBC->Aglycone HMBC->Sugars HMBC->Acyl Connectivity Inter-residue Linkages HMBC->Connectivity Final_Structure Complete Structure of This compound Aglycone->Final_Structure Sugars->Final_Structure Acyl->Final_Structure Connectivity->Final_Structure

Application Notes and Protocols for Molecular Docking of cis-Ligupurpuroside B with Trypsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing molecular docking simulations to investigate the interaction between cis-Ligupurpuroside B and trypsin. This information is valuable for understanding the inhibitory mechanism of this natural compound and for the rational design of novel trypsin inhibitors.

This compound, a phenylethanoid glycoside, has been identified as an inhibitor of trypsin, a key serine protease involved in digestion and various physiological and pathological processes.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding this interaction at a molecular level is crucial for drug discovery and development.

Quantitative Data Summary

Experimental studies have quantified the binding affinity of Ligupurpuroside B to trypsin. The binding constants (K_a) determined by fluorescence quenching experiments indicate a strong interaction.[1]

Temperature (K)Binding Constant (K_a) (L mol⁻¹)
2881.7841 × 10⁴
2981.6251 × 10⁴
3081.5483 × 10⁴

Table 1: Experimentally determined binding constants for the Ligupurpuroside B-trypsin complex at different temperatures.[1]

These studies also revealed a single binding site for Ligupurpuroside B on trypsin.[1] The primary forces driving the formation of the Ligupurpuroside B-trypsin complex are hydrogen bonds and hydrophobic interactions.[1]

Molecular Docking Experimental Workflow

The following diagram illustrates the typical workflow for a molecular docking study of this compound and trypsin.

molecular_docking_workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation docking Molecular Docking Simulation l_prep->docking grid->docking analysis Pose Analysis & Scoring docking->analysis vis Visualization of Interactions analysis->vis p_fetch Fetch Trypsin Structure (e.g., PDB ID: 1H4W) p_fetch->p_prep l_fetch Obtain Ligand Structure (this compound) l_fetch->l_prep

Caption: Workflow for the molecular docking of this compound and trypsin.

Detailed Molecular Docking Protocol

This protocol outlines the necessary steps to perform a molecular docking simulation using widely available software such as AutoDock Tools and AutoDock Vina.

1. Preparation of the Receptor (Trypsin)

  • Objective: To prepare the trypsin protein structure for docking by removing unwanted molecules and adding necessary hydrogens.

  • Procedure:

    • Download the crystal structure of human trypsin from the Protein Data Bank (PDB). A suitable entry is 1H4W , which is the structure of human trypsin IV.[2]

    • Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.

    • Add polar hydrogens to the protein structure. This is a critical step for correct charge and hydrogen bond calculations.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound)

  • Objective: To obtain the 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 3D structure of this compound. This can be downloaded from a chemical database like PubChem (CID: 10101498 for Ligupurpuroside B, from which the cis-isomer can be generated or sourced).[3] The structure should be in a format like SDF or MOL2.

    • Load the ligand structure into AutoDock Tools.

    • Detect the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT format.

3. Definition of the Binding Site (Grid Box Generation)

  • Objective: To define the search space on the trypsin molecule where the docking algorithm will attempt to place the ligand.

  • Procedure:

    • Load the prepared trypsin PDBQT file into AutoDock Tools.

    • Identify the active site of trypsin. For trypsin, the catalytic triad (His57, Asp102, Ser195) is the key region. Molecular docking studies have indicated that Ligupurpuroside B enters the hydrophobic cavity near Trp215 and Tyr228.[1]

    • Define a grid box that encompasses the active site and the nearby hydrophobic pocket. The size of the grid box should be large enough to allow for unrestricted movement of the ligand but small enough to focus the search on the region of interest.

    • Set the grid point spacing (typically 1.0 Å).

    • Save the grid parameter file.

4. Molecular Docking Simulation

  • Objective: To run the docking simulation using AutoDock Vina.

  • Procedure:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor (trypsin) and ligand (this compound) PDBQT files, the grid box parameters, and the output file name.

    • The configuration file should also specify parameters like exhaustiveness, which determines the thoroughness of the search. A higher value increases the probability of finding the best binding mode but also increases the computation time.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The program will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

5. Analysis of Docking Results

  • Objective: To analyze the predicted binding poses and interactions between this compound and trypsin.

  • Procedure:

    • Load the output PDBQT file containing the docked poses and the prepared receptor PDBQT file into a visualization software (e.g., PyMOL, Chimera, Discovery Studio).

    • Analyze the top-ranked binding pose. The binding affinity score provides an estimate of the binding free energy. More negative values indicate stronger binding.

    • Visualize the interactions between the ligand and the protein. Identify key hydrogen bonds, hydrophobic interactions, and any other non-covalent interactions.

    • Compare the interacting residues with known active site residues of trypsin to understand the potential mechanism of inhibition. For instance, interactions with the catalytic triad or the S1 specificity pocket would be significant.

Logical Relationship of Trypsin Inhibition

The following diagram illustrates the logical steps from the interaction of this compound with trypsin to the resulting biological effect.

trypsin_inhibition_pathway ligand This compound binding Binding to Active Site/ Hydrophobic Cavity ligand->binding trypsin Trypsin (Active Enzyme) trypsin->binding complex Ligand-Trypsin Complex (Inactive) binding->complex inhibition Inhibition of Proteolytic Activity complex->inhibition

Caption: Logical pathway of trypsin inhibition by this compound.

By following these detailed protocols, researchers can effectively utilize molecular docking to investigate the interaction between this compound and trypsin, providing valuable insights for the fields of pharmacology and drug design.

References

Application Notes and Protocols: Circular Dichroism for Studying cis-Ligupurpuroside B Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary and tertiary structure of proteins and their interactions with ligands.[1][2][3] This document provides detailed application notes and protocols for utilizing CD spectroscopy to study the binding of cis-Ligupurpuroside B, a water-soluble polyphenolic compound with known biological activities, to protein targets.[4] this compound has been shown to inhibit the enzymatic activity of trypsin and is noted for its potential as a central nervous system stimulant and an agent for treating high blood pressure.[4] Understanding the conformational changes induced by this compound upon binding to its protein targets is crucial for elucidating its mechanism of action and for the development of new therapeutic agents.

Principle of Circular Dichroism in Protein-Ligand Interaction Studies

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[5][6] Proteins, being chiral, exhibit characteristic CD spectra in the far-UV (190-250 nm) and near-UV (250-350 nm) regions, which correspond to their secondary and tertiary structures, respectively.[3]

When a small molecule ligand like this compound binds to a protein, it can induce conformational changes in the protein, which are detectable as alterations in the CD spectrum.[4][7] Additionally, if the ligand itself is achiral, it may acquire an induced CD (ICD) signal upon binding to the chiral protein environment.[5][6] These spectral changes can be monitored to determine binding constants, stoichiometry, and to gain insights into the nature of the interaction.

Application: Studying the Interaction of this compound with Trypsin

A key application of CD in the context of this compound is the characterization of its binding to the serine protease, trypsin. Studies have demonstrated that this compound inhibits trypsin activity, and CD spectroscopy has been instrumental in revealing the conformational changes in trypsin upon this interaction.[4]

Quantitative Data Summary

The binding of this compound to trypsin has been quantified using fluorescence quenching, which provides the binding constants (Ka) at different temperatures. These values indicate a strong interaction between the ligand and the protein.

Temperature (K)Binding Constant (Ka) (L mol-1)
2881.7841 × 104
2981.6251 × 104
3081.5483 × 104

Data sourced from a study on the interaction between Ligupurpuroside B and trypsin.[4]

Circular dichroism experiments have qualitatively shown that the binding of this compound induces changes in the secondary structure of trypsin, confirming a direct interaction that alters the protein's conformation.[4]

Experimental Protocols

Protocol 1: Characterization of this compound Binding to a Target Protein using Circular Dichroism

This protocol outlines the steps for a CD titration experiment to monitor the binding of this compound to a target protein, such as trypsin.

1. Materials and Reagents:

  • Purified target protein (e.g., Trypsin) of >95% purity

  • This compound

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • CD-grade water

  • CD spectropolarimeter

  • Quartz cuvette with a defined path length (e.g., 1 mm or 0.1 cm)

  • Micropipettes

2. Experimental Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 1 mg/mL) in the chosen buffer.

    • Prepare a concentrated stock solution of this compound in the same buffer.

    • Determine the precise concentration of the protein stock solution using a reliable method such as UV-Vis spectrophotometry at 280 nm, using the protein's extinction coefficient.

    • Prepare a working solution of the protein at a concentration suitable for CD measurements (typically 0.1-0.2 mg/mL). The total absorbance of the sample in the far-UV region should ideally be below 1.0.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and purge for at least 20-30 minutes.

    • Set the experimental parameters:

      • Wavelength range: e.g., 190-260 nm for secondary structure analysis.

      • Bandwidth: e.g., 1.0 nm.

      • Scan speed: e.g., 50 nm/min.

      • Data pitch: e.g., 0.5 nm.

      • Accumulations: e.g., 3-5 scans to improve signal-to-noise ratio.

      • Temperature control: Set to the desired experimental temperature (e.g., 298 K).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer solution in the cuvette.

    • Record the CD spectrum of the protein solution alone.

    • Perform a titration by making successive additions of small aliquots of the this compound stock solution to the protein solution in the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the CD spectrum.

    • It is also advisable to record the spectrum of this compound alone in the buffer at the highest concentration used to check for any intrinsic CD signal.

  • Data Analysis:

    • Subtract the buffer baseline from each of the recorded spectra.

    • Correct for dilution if the volume of added ligand is significant.

    • Analyze the changes in the CD signal at a specific wavelength as a function of the ligand concentration to determine the binding constant (Ka) and stoichiometry of the interaction. This can be done by fitting the data to a suitable binding model.

    • The far-UV CD spectra can be deconvoluted using various algorithms to estimate the percentage of secondary structure elements (α-helix, β-sheet, etc.) and how they change upon ligand binding.

Visualizations

Experimental Workflow for CD Titration

G Experimental Workflow: CD Titration of Protein with this compound cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_protein Prepare Protein Stock prep_working Prepare Protein Working Solution prep_protein->prep_working prep_ligand Prepare Ligand Stock acq_titration Titrate with Ligand & Record Spectra prep_ligand->acq_titration acq_protein Record Protein Spectrum prep_working->acq_protein setup_instrument Warm-up & Purge CD Spectropolarimeter set_params Set Wavelength, Bandwidth, Scan Speed, Temperature setup_instrument->set_params acq_baseline Record Buffer Baseline set_params->acq_baseline acq_baseline->acq_protein acq_protein->acq_titration analysis_subtract Baseline Subtraction acq_titration->analysis_subtract analysis_changes Analyze Spectral Changes analysis_subtract->analysis_changes analysis_binding Determine Binding Constant (Ka) analysis_changes->analysis_binding analysis_structure Secondary Structure Analysis analysis_changes->analysis_structure

Caption: Workflow for studying protein-ligand interactions using CD titration.

Potential Signaling Pathways Affected by this compound

This compound belongs to the class of phenylethanoid glycosides, which have been shown to exert neuroprotective and cardiovascular effects through various signaling pathways.[1][2][3][8] While direct evidence for this compound is still emerging, the following pathways are implicated based on the activity of related compounds.

Neuroprotective Effects: Phenylethanoid glycosides have been demonstrated to activate the Nrf2/ARE pathway, which is a key cellular defense mechanism against oxidative stress.[1] They may also exert neuroprotective effects through the PI3K/Akt signaling pathway.[3]

Cardiovascular Effects: Some phenylethanoid glycosides have been shown to have cardioprotective effects by modulating the Na+-K+-ATPase/Src/ERK1/2 pathway.[8]

Trypsin Inhibition: The inhibition of trypsin by this compound is a direct protein-ligand interaction that blocks the catalytic activity of the enzyme, thereby preventing the cleavage of its substrates.[4][9]

G Potential Signaling Pathways Modulated by this compound cluster_neuro Neuroprotection cluster_cardio Cardiovascular Effects cluster_trypsin Enzyme Inhibition lpb This compound nrf2 Nrf2/ARE Pathway lpb->nrf2 Activates pi3k PI3K/Akt Pathway lpb->pi3k Activates Antioxidant Response Antioxidant Response nrf2->Antioxidant Response Cell Survival Cell Survival pi3k->Cell Survival lpb2 This compound nka Na+-K+-ATPase/Src/ERK1/2 Pathway lpb2->nka Modulates Cardioprotection Cardioprotection nka->Cardioprotection lpb3 This compound trypsin Trypsin lpb3->trypsin Inhibits Protein Digestion Protein Digestion trypsin->Protein Digestion

References

Application Notes & Protocols: Engineered Biosynthesis of cis-Ligupurpuroside B in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the proposed engineered biosynthesis of cis-Ligupurpuroside B in Escherichia coli. Due to the absence of a complete published pathway for this specific molecule in E. coli, this guide outlines a hypothetical biosynthetic route based on known enzymatic steps and established metabolic engineering strategies. The protocols detailed below are derived from standard practices in the field of synthetic biology and metabolic engineering for the production of natural products in microbial hosts.[1][2]

Proposed Heterologous Biosynthetic Pathway

This compound is a complex phenolic glycoside. Its biosynthesis involves the formation of a core aglycone and subsequent glycosylation steps. The proposed pathway in E. coli would leverage the native metabolism of the host for precursor supply and introduce heterologous enzymes for the specific biosynthetic steps.

The biosynthesis can be divided into two main modules:

  • Module 1: Synthesis of the Aglycone (Tyrosol) : E. coli can be engineered to overproduce Tyrosol from the shikimate pathway.

  • Module 2: Glycosylation Cascade : A series of glycosyltransferases (UGTs) are required to sequentially add sugar moieties to the Tyrosol backbone, ultimately forming this compound.

Below is a diagram illustrating the proposed pathway integrated into the E. coli central metabolism.

cis_Ligupurpuroside_B_Pathway cluster_colors cluster_engineered Engineered Heterologous Pathway Central Metabolism Central Metabolism Engineered Pathway Engineered Pathway Product Product Glucose Glucose Chorismate Chorismate Glucose->Chorismate L-Tyrosine L-Tyrosine Chorismate->L-Tyrosine p-Coumaric_acid p-Coumaric_acid L-Tyrosine->p-Coumaric_acid TAL Tyrosol Tyrosol p-Coumaric_acid->Tyrosol Enzyme_Chain Salidroside Salidroside Tyrosol->Salidroside UGT85AF8 Osmanthuside_A Osmanthuside_A Salidroside->Osmanthuside_A UGT_unknown Osmanthuside_B Osmanthuside_B Osmanthuside_A->Osmanthuside_B UGT79G7 cis_Ligupurpuroside_B cis_Ligupurpuroside_B Osmanthuside_B->cis_Ligupurpuroside_B UGT79A19

Figure 1: Proposed biosynthetic pathway for this compound in E. coli.

Hypothetical Production Data

The following table presents hypothetical production titers for this compound and its intermediates in engineered E. coli strains. These values are illustrative and represent potential outcomes of the described optimization strategies.

Strain IDGenotype ModificationTyrosol (mg/L)Salidroside (mg/L)This compound (mg/L)
E. coli B-01Base strain with Tyrosol pathway150--
E. coli B-02B-01 + UGT85AF820130-
E. coli B-03B-02 + Glycosylation Cascade51550
E. coli B-04B-03 + Precursor pathway optimization28120

Experimental Protocols

Plasmid Construction and Gene Assembly

This protocol describes the construction of expression plasmids for the heterologous genes in the this compound pathway.

Materials:

  • E. coli DH5α (for cloning)

  • pETDuet-1 and pCDFDuet-1 expression vectors

  • Restriction enzymes (e.g., NdeI, XhoI)

  • T4 DNA Ligase

  • DNA primers for gene amplification

  • High-fidelity DNA polymerase

  • DNA purification kits

  • LB agar plates and broth with appropriate antibiotics

Procedure:

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences for the heterologous enzymes (TAL, UGT85AF8, UGT79G7, UGT79A19, etc.), codon-optimized for E. coli expression.

  • PCR Amplification: Amplify each gene using high-fidelity DNA polymerase with primers that add appropriate restriction sites for cloning into the expression vectors.

  • Vector and Insert Digestion: Digest both the expression vectors and the PCR-amplified gene fragments with the selected restriction enzymes.

  • Ligation: Ligate the digested gene fragments into the corresponding digested vectors using T4 DNA Ligase.

  • Transformation: Transform the ligation products into competent E. coli DH5α cells and select for successful transformants on LB agar plates containing the appropriate antibiotics.

  • Verification: Verify the correct insertion of the genes by colony PCR and Sanger sequencing.

E. coli Strain Engineering and Cultivation

This protocol details the transformation of the expression plasmids into the production host and the subsequent cultivation for product synthesis.

Materials:

  • E. coli BL21(DE3) (for protein expression)

  • Constructed expression plasmids

  • M9 minimal medium supplemented with glucose, MgSO4, and thiamine

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotics

Procedure:

  • Host Transformation: Co-transform the verified expression plasmids into competent E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Production Culture: Inoculate 100 mL of M9 minimal medium in a 500 mL shake flask with the overnight culture to an initial OD600 of 0.1.

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Then, induce protein expression by adding IPTG to a final concentration of 0.5 mM and reduce the temperature to 25°C.

  • Fermentation: Continue the cultivation for 48-72 hours.

  • Harvesting: Harvest the cells by centrifugation. The supernatant and cell pellet can be analyzed for product accumulation.

Product Extraction and Analysis

This protocol provides a general method for extracting and quantifying this compound and its intermediates.

Materials:

  • Ethyl acetate

  • Methanol

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction from Supernatant: Extract the culture supernatant twice with an equal volume of ethyl acetate.

  • Extraction from Cell Pellet: Resuspend the cell pellet in methanol and lyse the cells by sonication. Centrifuge to remove cell debris.

  • Sample Concentration: Combine the solvent fractions and evaporate to dryness using a rotary evaporator.

  • Analysis: Resuspend the dried extract in methanol and analyze by HPLC. Use authentic standards for this compound and its intermediates to identify and quantify the products.

Experimental Workflow Diagram

The following diagram outlines the overall workflow from gene synthesis to final product analysis.

Experimental_Workflow cluster_colors Design & Synthesis Design & Synthesis Cloning & Transformation Cloning & Transformation Production & Analysis Production & Analysis A Gene Synthesis & Codon Optimization B PCR Amplification A->B C Plasmid Construction (Ligation) B->C D Transformation into Cloning Host (DH5α) C->D E Sequence Verification D->E F Transformation into Expression Host (BL21) E->F G Shake-Flask Cultivation & Induction F->G H Product Extraction G->H I HPLC Analysis & Quantification H->I

Figure 2: Overall experimental workflow for engineered biosynthesis.

References

Application Notes and Protocols for Testing cis-Ligupurpuroside B Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ligupurpuroside B is a polyphenolic compound that has garnered interest for its potential health benefits, including its antioxidant properties. As a member of the phenylethanoid glycoside class of natural products, its structural characteristics suggest a capacity to scavenge free radicals and modulate cellular antioxidant defenses. This document provides detailed experimental protocols for evaluating the antioxidant capacity of this compound, encompassing both cell-free and cell-based assays. The methodologies are designed to deliver robust and reproducible data for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Expected Antioxidant Performance of this compound

The following tables summarize expected quantitative data from the described antioxidant assays. These values are illustrative and serve as a benchmark for the anticipated antioxidant efficacy of this compound compared to a standard antioxidant, Trolox. Actual experimental results may vary.

Table 1: In Vitro Radical Scavenging Activity (IC50 Values)

AssayThis compound (µg/mL)Trolox (µg/mL)
DPPH Radical ScavengingExpected in the range of 10-50~ 5
ABTS Radical ScavengingExpected in the range of 5-30~ 3

Lower IC50 values indicate higher antioxidant activity.

Table 2: In Vitro Reducing Power and Cellular Antioxidant Activity

AssayParameterThis compoundTrolox
FRAPFeSO₄ Equivalents (µM)Expected dose-dependent increaseStandard Curve
Cellular Antioxidant Activity (CAA)CAA Value (µmol QE/100 µmol)Expected dose-dependent increaseQuercetin as standard

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • This compound

  • Trolox (standard antioxidant)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for Trolox.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample or standard dilutions to the respective wells.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the sample and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • Trolox

  • ABTS

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or PBS. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for Trolox.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample or standard dilutions to the respective wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS radical scavenging activity using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

  • IC50 Determination: Determine the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[1]

Materials:

  • This compound

  • Ferrous sulfate (FeSO₄)

  • 300 mM Acetate buffer (pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Standard Curve: Prepare a standard curve using known concentrations of FeSO₄ (e.g., 100 to 2000 µM).

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Determine the FRAP value of the sample by comparing its absorbance to the FeSO₄ standard curve. The results are expressed as µM FeSO₄ equivalents.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).[2][3] It provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake and metabolism.[3]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (standard)

  • This compound

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in a 96-well black, clear-bottom plate until they reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and quercetin (in culture medium) for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well to induce ROS generation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Results are expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Mandatory Visualizations

Experimental Workflow

G cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay cluster_data Data Analysis prep Sample Preparation (this compound & Standard) dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap ic50 IC50 Calculation (DPPH, ABTS) dpph->ic50 abts->ic50 frap_calc FRAP Value Calculation frap->frap_calc culture Cell Culture (HepG2) treatment Treatment with This compound culture->treatment probe DCFH-DA Loading treatment->probe stress AAPH Induction probe->stress measurement Fluorescence Measurement stress->measurement caa_calc CAA Value Calculation measurement->caa_calc end End ic50->end frap_calc->end caa_calc->end start Start start->prep start->culture

Caption: Workflow for assessing the antioxidant capacity of this compound.

Nrf2-Keap1 Antioxidant Response Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Degradation Nrf2->Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Keap1 Cysteines Antioxidant This compound Antioxidant->Keap1 Modulates Keap1 Maf sMaf Nrf2_nuc->Maf Dimerization Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE Antioxidant Response Element (ARE) Maf->ARE Binding ARE->Genes Gene Transcription

Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant response.

References

Application Notes and Protocols for Evaluating cis-Ligupurpuroside B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ligupurpuroside B is a phenylethanoid glycoside that can be isolated from Ligustrum purpurascens. While specific cytotoxic data for this compound is not extensively documented, extracts from its source plant and related phenylethanoid glycosides have demonstrated significant anti-cancer properties. These effects are often attributed to the induction of apoptosis, modulation of cell cycle progression, and interference with key signaling pathways crucial for cancer cell survival and proliferation. Extracts from "Kudingcha," a tea made from Ligustrum species, have been shown to induce apoptosis by regulating proteins such as Bax and Bcl-2, and activating caspases. Furthermore, studies on related phenylethanoid glycosides suggest involvement of the mitochondria-dependent apoptosis pathway, the MAPK signaling cascade, and the PI3K/Akt survival pathway.

These application notes provide a comprehensive suite of cell-based assays to thoroughly characterize the cytotoxic potential of this compound. The protocols detailed below will enable researchers to assess its impact on cell viability, membrane integrity, apoptosis, and cell cycle distribution.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation prep Prepare Cancer Cell Culture treat Treat cells with this compound (Dose-response and time-course) prep->treat mtt MTT Assay (Assess Cell Viability) treat->mtt ldh LDH Assay (Assess Cytotoxicity) treat->ldh apop Annexin V/PI Staining (Apoptosis Assay) treat->apop cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cycle data Data Compilation & Statistical Analysis mtt->data ldh->data apop->data cycle->data pathway Hypothesize Signaling Pathway Involvement data->pathway

Caption: Experimental workflow for this compound cytotoxicity evaluation.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison. Below are example templates for data presentation.

Table 1: Cell Viability (MTT Assay)

Concentration of this compound (µM)24h Incubation (% Viability ± SD)48h Incubation (% Viability ± SD)72h Incubation (% Viability ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 6.1100 ± 5.5
198 ± 4.895 ± 5.390 ± 6.0
1085 ± 6.275 ± 7.060 ± 5.8
5060 ± 5.545 ± 6.530 ± 4.9
10040 ± 4.925 ± 5.115 ± 3.8
IC50 (µM)ValueValueValue

Table 2: Cytotoxicity (LDH Release Assay)

Concentration of this compound (µM)24h Incubation (% Cytotoxicity ± SD)48h Incubation (% Cytotoxicity ± SD)72h Incubation (% Cytotoxicity ± SD)
0 (Vehicle Control)5 ± 1.26 ± 1.57 ± 1.8
17 ± 1.510 ± 2.015 ± 2.5
1020 ± 2.835 ± 3.550 ± 4.0
5045 ± 4.060 ± 5.175 ± 5.5
10065 ± 5.280 ± 6.090 ± 6.2

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)95 ± 2.12 ± 0.52 ± 0.61 ± 0.3
50 (48h)50 ± 3.525 ± 2.820 ± 2.55 ± 1.0
100 (48h)20 ± 2.845 ± 3.930 ± 3.25 ± 1.2

Table 4: Cell Cycle Distribution (Propidium Iodide Staining)

Concentration of this compound (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)60 ± 4.125 ± 3.015 ± 2.5
50 (24h)75 ± 4.815 ± 2.210 ± 2.0
100 (24h)80 ± 5.210 ± 1.810 ± 1.9

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of the incubation, add 10 µL of MTT solution to each well.[3]

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity and loss of membrane integrity.[5][6][7]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium (serum-free medium is recommended during the assay to reduce background)

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • Lysis solution (e.g., 10% Triton X-100) for maximum LDH release control[8]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • After 24 hours, replace the medium with 100 µL of serum-free medium containing the desired concentrations of this compound.

  • Set up control wells:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with lysis solution 30 minutes before the end of the experiment.[8]

    • Medium Background Control: Wells with medium but no cells.

  • Incubate the plate for the desired time points.

  • Centrifuge the plate at 400 x g for 5 minutes.[6]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • Add 50 µL of the LDH reaction mixture to each well.[7]

  • Incubate at room temperature for 30 minutes, protected from light.[7]

  • Add 50 µL of stop solution to each well.[7]

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer[9][10]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed 1-5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V only, and PI only controls for setting compensation and gates.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13][14][15]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol[14][15]

  • PI staining solution (containing PI and RNase A)[14][15]

  • Flow cytometer

Protocol:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest approximately 1 x 10^6 cells.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 400 µL of PBS.[14]

  • While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

  • Incubate the cells on ice for at least 30 minutes (or store at 4°C).[14]

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant.

  • Wash the cells twice with PBS.[14]

  • Resuspend the cell pellet in 400 µL of PI staining solution.[14]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, recording at least 10,000 events.[14]

  • Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathway

Based on studies of related phenylethanoid glycosides, this compound may induce cytotoxicity and apoptosis through the modulation of key signaling pathways. The diagram below illustrates a plausible mechanism.

G cluster_0 Cellular Stress & Signaling Initiation cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway cluster_2 Cell Cycle Regulation compound This compound ros ROS Generation compound->ros mapk MAPK Pathway (p38, JNK) compound->mapk pi3k PI3K/Akt Pathway compound->pi3k Inhibition ros->mapk bax Bax (Pro-apoptotic) (Upregulation) mapk->bax p53 p53 Activation mapk->p53 bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) pi3k->bcl2 Inhibition of inhibitory effect mito Mitochondrial Membrane Potential (Loss) bcl2->mito Inhibition bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis p53->bax p21 p21 Upregulation p53->p21 cdk CDK/Cyclin Complexes (Inhibition) p21->cdk Inhibition arrest G0/G1 or G2/M Arrest cdk->arrest

Caption: Plausible signaling pathways for this compound-induced cytotoxicity.

References

Application Notes and Protocols for In Vivo Studies of cis-Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ligupurpuroside B is a phenylethanoid glycoside, a class of natural compounds recognized for their potential therapeutic properties, including neuroprotective and anti-inflammatory effects. While specific in vivo data for this compound is not extensively documented, the well-established activities of related phenylethanoid glycosides provide a strong rationale for investigating its efficacy in animal models of neurological and inflammatory disorders.

These application notes provide a comprehensive guide for researchers to design and execute in vivo studies to evaluate the therapeutic potential of this compound. The protocols outlined below are based on established and validated animal models relevant to the predicted activities of this compound class.

Predicted Therapeutic Effects and Corresponding Animal Models

Based on the known biological activities of phenylethanoid glycosides, this compound is hypothesized to possess both neuroprotective and anti-inflammatory properties.[1][2][3][4][5][6] The following animal models are recommended for investigating these effects.

Table 1: Proposed Animal Models for Investigating this compound
Therapeutic TargetAnimal ModelKey Pathological FeaturesRelevant Outcome Measures
Neuroprotection Lipopolysaccharide (LPS)-Induced NeuroinflammationMicroglial activation, pro-inflammatory cytokine release, oxidative stress, cognitive impairment.[7][8][9]Behavioral tests (Morris Water Maze, Y-Maze), cytokine levels (ELISA), oxidative stress markers, histology (neuronal loss, microgliosis).
Scopolamine-Induced Cognitive ImpairmentCholinergic dysfunction, memory deficits.[7][8]Behavioral tests (Passive Avoidance, Morris Water Maze), acetylcholinesterase activity.
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease ModelDopaminergic neuron degeneration, motor deficits.[1]Rotational behavior test, cylinder test, tyrosine hydroxylase immunohistochemistry.
Anti-inflammatory Carrageenan-Induced Paw EdemaAcute localized inflammation, edema, neutrophil infiltration.Paw volume measurement, myeloperoxidase (MPO) assay, cytokine levels.
Dextran Sulfate Sodium (DSS)-Induced ColitisIntestinal inflammation, tissue damage, weight loss.[10]Disease Activity Index (DAI), colon length, histological analysis, cytokine levels.

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in an LPS-Induced Neuroinflammation Model

Objective: To assess the ability of this compound to mitigate neuroinflammation and cognitive deficits induced by lipopolysaccharide (LPS) in rodents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (purity >95%)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Morris Water Maze or Y-Maze apparatus

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents for oxidative stress marker assays (SOD, GSH, MDA)

  • Histology reagents

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping and Treatment: Randomly divide mice into the following groups (n=10-12/group):

    • Vehicle Control (Saline)

    • LPS Control (LPS + Vehicle)

    • This compound (low dose) + LPS

    • This compound (medium dose) + LPS

    • This compound (high dose) + LPS

  • Drug Administration: Administer this compound or vehicle (e.g., saline, DMSO) via oral gavage or intraperitoneal (i.p.) injection for 14 consecutive days.

  • LPS Administration: On day 15, induce neuroinflammation by a single i.p. injection of LPS (e.g., 0.25 mg/kg).[9]

  • Behavioral Testing (24 hours post-LPS):

    • Morris Water Maze: Assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during the probe trial.

    • Y-Maze: Evaluate short-term spatial working memory based on the spontaneous alternation percentage.

  • Biochemical Analysis (48 hours post-LPS):

    • Euthanize animals and collect brain tissue (hippocampus and cortex).

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

    • Assess oxidative stress markers: Superoxide dismutase (SOD) activity, Glutathione (GSH) levels, and Malondialdehyde (MDA) levels.

  • Histological Analysis:

    • Perform Nissl staining to assess neuronal loss.

    • Use immunohistochemistry to detect microglial activation (Iba-1 staining).

Workflow Diagram:

LPS_Neuroinflammation_Workflow cluster_setup Experimental Setup cluster_induction Induction & Assessment acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=10-12/group) acclimatization->grouping treatment This compound Administration (14 days) grouping->treatment lps_injection LPS Injection (0.25 mg/kg, i.p.) treatment->lps_injection behavioral Behavioral Tests (24h post-LPS) lps_injection->behavioral biochemical Biochemical Analysis (48h post-LPS) behavioral->biochemical histology Histological Analysis biochemical->histology

LPS-Induced Neuroinflammation Experimental Workflow
Protocol 2: Evaluation of Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model

Objective: To determine the acute anti-inflammatory activity of this compound in a model of localized inflammation.

Materials:

  • Male Sprague-Dawley rats (150-200g)

  • This compound (purity >95%)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats for one week and divide them into similar groups as in Protocol 1.

  • Drug Administration: Administer this compound or vehicle orally or i.p. 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection. Calculate the percentage of edema inhibition.

  • Biochemical Analysis (5 hours post-carrageenan):

    • Euthanize the animals and collect the paw tissue.

    • Measure MPO activity in the paw tissue as an indicator of neutrophil infiltration.

Data Presentation:

Table 2: Expected Quantitative Data from In Vivo Studies
ParameterAssayExpected Outcome with Effective this compound Treatment
Neuroprotection (LPS Model)
Cognitive FunctionMorris Water MazeDecreased escape latency and path length; increased time in target quadrant.
Y-MazeIncreased spontaneous alternation percentage.
NeuroinflammationELISA (TNF-α, IL-1β, IL-6)Decreased levels of pro-inflammatory cytokines in the brain.
Oxidative StressSOD, GSH, MDA assaysIncreased SOD and GSH levels; decreased MDA levels in the brain.
Neuronal SurvivalNissl StainingReduced neuronal loss in the hippocampus and cortex.
Microglial ActivationIba-1 ImmunohistochemistryDecreased number and altered morphology of activated microglia.
Anti-inflammation (Carrageenan Model)
Paw EdemaPlethysmometryReduced paw volume compared to the carrageenan control group.
Neutrophil InfiltrationMPO AssayDecreased MPO activity in the paw tissue.

Signaling Pathway Visualization

Phenylethanoid glycosides are known to exert their neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways. A potential mechanism of action for this compound could involve the inhibition of the NF-κB pathway and activation of the Nrf2/ARE pathway.

NF-κB Signaling Pathway in Neuroinflammation:

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB releases Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines transcribes cisLigu This compound cisLigu->IKK Inhibits Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 ROS->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH) ARE->AntioxidantEnzymes transcribes cisLigu This compound cisLigu->Nrf2 Activates

References

Application Notes and Protocols for the Synthesis of cis-Ligupurpuroside B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligupurpuroside B is a phenylethanoid glycoside (PhG) with potential therapeutic applications. The synthesis of its derivatives, particularly those with specific stereochemistry, is of significant interest for structure-activity relationship (SAR) studies and the development of new drug candidates. This document provides a detailed protocol for the synthesis of cis-Ligupurpuroside B derivatives, focusing on a strategic approach to stereoselectively construct the required glycosidic linkages.

The term "cis" in this context is interpreted as referring to a β-glycosidic linkage at the anomeric center of the rhamnose moiety attached to the central glucose, a common feature in related natural products. The following protocols are based on established synthetic strategies for analogous phenylethanoid glycosides, such as acteoside, due to the limited availability of direct synthetic routes for Ligupurpuroside B in the current literature.[1]

Synthetic Strategy Overview

The total synthesis of a this compound derivative involves a multi-step approach that includes:

  • Synthesis of the Hydroxytyrosol Aglycone: Preparation of the core phenylethanoid structure.

  • Glycosylation of the Aglycone: Stereoselective introduction of the central glucose unit.

  • Regioselective Rhamnosylation: Attachment of the rhamnose moiety with the desired β-linkage (cis to the aglycone at C1 of glucose).

  • Acylation: Introduction of the caffeoyl group.

  • Deprotection: Removal of protecting groups to yield the final product.

This strategy relies on the careful selection of protecting groups to ensure regioselectivity in the glycosylation and acylation steps.

Experimental Protocols

Protocol 1: Synthesis of the Protected Hydroxytyrosol Aglycone

This protocol describes the preparation of a protected 3,4-dihydroxyphenylethanol, a key building block for the synthesis.

Materials:

ReagentFormulaM.W.QuantitySupplier
3,4-DihydroxybenzaldehydeC₇H₆O₃138.1210 gSigma-Aldrich
Benzyl bromideC₇H₇Br171.032.2 eqSigma-Aldrich
Potassium carbonate (K₂CO₃)K₂CO₃138.213.0 eqFisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mLVWR
(Carbethoxymethylene)triphenylphosphoraneC₂₂H₂₁O₂P364.381.2 eqAlfa Aesar
Dichloromethane (DCM)CH₂Cl₂84.93150 mLFisher Scientific
Lithium aluminum hydride (LiAlH₄)LiAlH₄37.952.0 eqSigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11200 mLVWR

Procedure:

  • Protection of 3,4-Dihydroxybenzaldehyde:

    • Dissolve 3,4-dihydroxybenzaldehyde (10 g) in DMF (100 mL).

    • Add K₂CO₃ (3.0 eq) and benzyl bromide (2.2 eq).

    • Stir the mixture at 80°C for 12 hours.

    • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (Hexane:Ethyl Acetate = 9:1) to yield 3,4-dibenzyloxybenzaldehyde.

  • Wittig Reaction:

    • Dissolve 3,4-dibenzyloxybenzaldehyde in DCM (150 mL).

    • Add (carbethoxymethylene)triphenylphosphorane (1.2 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Concentrate the reaction mixture and purify by column chromatography (Hexane:Ethyl Acetate = 8:2) to obtain the corresponding cinnamate ester.

  • Reduction:

    • Carefully add LiAlH₄ (2.0 eq) to a solution of the cinnamate ester in dry THF (200 mL) at 0°C.

    • Stir the mixture at room temperature for 2 hours.

    • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting suspension and concentrate the filtrate.

    • Purify the crude product by column chromatography (Hexane:Ethyl Acetate = 7:3) to afford the protected hydroxytyrosol aglycone.

Protocol 2: Stereoselective Glycosylation and Rhamnosylation

This protocol details the key glycosylation steps to construct the trisaccharide core.

Materials:

ReagentFormulaM.W.QuantitySupplier
Protected Hydroxytyrosol--1.0 eqSynthesized
Per-O-acetyl-α-D-glucopyranosyl bromideC₁₄H₁₉BrO₉411.201.2 eqCarbosynth
Silver trifluoromethanesulfonate (AgOTf)CF₃AgO₃S256.941.5 eqSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93100 mLFisher Scientific
Per-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidateC₃₅H₂₈Cl₃NO₉739.951.5 eqCarbosynth
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)C₃H₉F₃O₃SSi222.260.2 eqSigma-Aldrich

Procedure:

  • β-Glucosylation:

    • Dissolve the protected hydroxytyrosol (1.0 eq) and per-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq) in dry DCM (100 mL) under an argon atmosphere.

    • Cool the solution to -40°C and add AgOTf (1.5 eq).

    • Stir the reaction at -40°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Filter the reaction mixture through Celite and wash the filtrate with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (Hexane:Ethyl Acetate = 6:4) to obtain the protected phenylethyl β-D-glucopyranoside.

  • Selective Deprotection and Regioselective Rhamnosylation:

    • The acetyl groups on the glucose moiety can be selectively removed to expose the hydroxyl groups for the next step. A common method involves using a catalytic amount of sodium methoxide in methanol.

    • Following deacetylation, regioselective protection of the primary hydroxyl group (C6-OH) is necessary.

    • The subsequent rhamnosylation is a critical step for achieving the desired cis (β) linkage. The use of a rhamnosyl donor with a participating group at C2 (e.g., an acetyl or benzoyl group) can favor the formation of the α-linkage. To achieve the β-rhamnoside, specific strategies such as the use of donors with non-participating groups at C2 and specific promoters are required.[2][3]

    • Dissolve the partially protected glucoside (1.0 eq) in dry DCM (100 mL).

    • Add the per-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate donor (1.5 eq).

    • Cool the mixture to -78°C and add TMSOTf (0.2 eq) dropwise.

    • Stir at -78°C for 1 hour and then quench with triethylamine.

    • Warm to room temperature, dilute with DCM, and wash with saturated NaHCO₃ and brine.

    • Dry, concentrate, and purify by column chromatography to isolate the desired disaccharide.

Protocol 3: Acylation and Final Deprotection

Materials:

ReagentFormulaM.W.QuantitySupplier
Protected Disaccharide--1.0 eqSynthesized
Caffeic acidC₉H₈O₄180.161.5 eqSigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.331.5 eqSigma-Aldrich
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.2 eqSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93100 mLFisher Scientific
Palladium on carbon (10% Pd/C)--cat.Sigma-Aldrich
Hydrogen (H₂)H₂2.021 atm-
Methanol (MeOH)CH₄O32.04100 mLFisher Scientific

Procedure:

  • Caffeoylation:

    • Dissolve the protected disaccharide (1.0 eq), caffeic acid (1.5 eq), and DMAP (0.2 eq) in dry DCM (100 mL).

    • Add a solution of DCC (1.5 eq) in DCM.

    • Stir at room temperature for 12 hours.

    • Filter off the dicyclohexylurea precipitate and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the fully protected this compound derivative.

  • Global Deprotection:

    • Dissolve the protected compound in methanol (100 mL).

    • Add 10% Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (1 atm) for 24 hours.

    • Filter the catalyst through Celite and concentrate the filtrate.

    • Purify the final product by reverse-phase HPLC to obtain the this compound derivative.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields (Representative)

StepReactionKey ReagentsSolventTypical Yield (%)
1ProtectionBenzyl bromide, K₂CO₃DMF85-95
2Wittig Reaction(Carbethoxymethylene)triphenylphosphoraneDCM80-90
3ReductionLiAlH₄THF75-85
4β-GlucosylationAgOTfDCM70-80
5β-RhamnosylationTMSOTfDCM50-60
6CaffeoylationDCC, DMAPDCM60-70
7DeprotectionH₂, Pd/CMeOH80-90

Yields are representative and may vary depending on the specific derivative and reaction scale.

Table 2: Spectroscopic Data for a Representative Phenylethanoid Glycoside (Acteoside)

Proton (¹H NMR)Chemical Shift (ppm)Carbon (¹³C NMR)Chemical Shift (ppm)
H-α (Caffeoyl)7.58 (d, J=15.9 Hz)C-1131.5
H-β (Caffeoyl)6.27 (d, J=15.9 Hz)C-2117.2
H-1' (Glucose)4.38 (d, J=7.9 Hz)C-3146.2
H-1'' (Rhamnose)5.18 (d, J=1.8 Hz)C-4144.8
H-7 (Aglycone)3.98, 3.70 (m)C-5116.4
H-8 (Aglycone)2.78 (t, J=7.4 Hz)C-6121.3

Data obtained from literature for acteoside and may serve as a reference for characterization.[4]

Visualizations

Synthetic_Workflow A Protected Hydroxytyrosol B Protected Phenylethyl β-D-glucopyranoside A->B β-Glucosylation C Protected Phenylethyl β-D-glucopyranosyl-(1→3)-β-L-rhamnopyranoside B->C Regioselective β-Rhamnosylation D Fully Protected This compound Derivative C->D Caffeoylation E This compound Derivative D->E Global Deprotection Signaling_Pathway cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Response ROS ROS MAPK_Pathway MAPK Pathway (e.g., JNK, p38) ROS->MAPK_Pathway NF_kB NF-κB Pathway ROS->NF_kB Inflammation Inflammation MAPK_Pathway->Inflammation Apoptosis Apoptosis MAPK_Pathway->Apoptosis NF_kB->Inflammation Ligupurpuroside Ligupurpuroside B Derivative Ligupurpuroside->ROS Scavenges Ligupurpuroside->MAPK_Pathway Inhibits Ligupurpuroside->NF_kB Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-Ligupurpuroside B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of cis-Ligupurpuroside B from plant material. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a phenylethanoid glycoside, a class of water-soluble, natural bioactive compounds.[1] The primary and most commonly cited plant source for this compound is Ligustrum robustum (Broad-leaf privet), the leaves of which are often used to make a traditional Chinese tea known as "Ku-Ding-Cha".[2][3][4][5][6]

Q2: What are the recommended starting solvents for the extraction of this compound?

A2: Based on the polarity of phenylethanoid glycosides, polar solvents are most effective. Aqueous ethanol (50-90%) is highly recommended.[7][8] Specifically, a 70% ethanol solution has been successfully used for extracting glycosides from Ligustrum robustum leaves.[2] Methanol and aqueous acetone can also be effective solvents for this class of compounds.

Q3: What are the most common methods for extracting this compound?

A3: Several methods can be employed, ranging from conventional to modern techniques:

  • Heat Reflux Extraction: This is a standard and effective method. A published protocol for L. robustum leaves involves reflux extraction with 70% ethanol for 2 hours.[2]

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate solvent penetration and can often be performed at lower temperatures and for shorter durations than reflux.

  • Ultra-High Pressure Extraction (UPE): A more advanced technique that can yield high extraction efficiency in a very short time. Optimal conditions for related glycosides from Ligustrum species were found to be 90% ethanol at 200 MPa for 2 minutes.[7][9]

Q4: How stable is this compound during the extraction process?

A4: Phenylethanoid glycosides are known to be sensitive to several factors. They are particularly unstable at high temperatures and high pH conditions, which can lead to degradation.[10] It is also important to protect the extract from prolonged exposure to light to prevent potential degradation.[10] The degradation of these compounds typically follows first-order reaction kinetics.[10]

Q5: How can I quantify the concentration of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard analytical method for the qualitative and quantitative analysis of this compound and other phenylethanoid glycosides.[11][12][13] A reversed-phase C18 column is typically used for separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient Solvent: The solvent may not be optimal for the target compound. 2. Incomplete Extraction: Extraction time or temperature may be insufficient. 3. Improper Sample Preparation: Plant material may not be ground to a fine enough powder, limiting solvent access. 4. Degradation: Extraction temperature or pH may be too high.1. Solvent Optimization: Test different concentrations of aqueous ethanol (e.g., 50%, 70%, 90%).[7][8] 2. Parameter Optimization: Increase extraction time or consider a more efficient method like UAE. For reflux, ensure at least a 2-hour duration.[2] 3. Particle Size Reduction: Ensure the plant material is dried and finely powdered before extraction. 4. Control Conditions: Maintain a neutral or slightly acidic pH and avoid excessive temperatures. Phenylethanoid glycosides are more stable at lower pH (5.0-6.0) and lower temperatures (4-20°C).[10]
Presence of Impurities (e.g., Chlorophyll, Lipids) 1. Co-extraction: The chosen solvent is also extracting non-polar compounds.1. Pre-extraction/Defatting: Before the main extraction, wash the dried plant material with a non-polar solvent like hexane or petroleum ether to remove lipids and chlorophyll. 2. Liquid-Liquid Partitioning: After initial extraction, partition the aqueous extract against a non-polar solvent (e.g., ethyl acetate) to separate compounds based on polarity. 3. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample before HPLC analysis.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of bioactive compounds can vary based on harvest time, plant age, and growing conditions. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio.1. Standardize Plant Material: Use plant material from the same source and harvest time if possible. A voucher specimen should be kept for reference.[2] 2. Strict Protocol Adherence: Carefully control all extraction parameters. Ensure consistent stirring/agitation.
Degradation of Compound in Final Extract 1. Improper Storage: Exposure to light, high temperatures, or non-neutral pH during storage.1. Proper Storage Conditions: Store the final extract in a dark, airtight container at low temperatures (e.g., 4°C for short-term, -20°C for long-term) and at a neutral or slightly acidic pH.[10]

Data Presentation

The following tables summarize extraction conditions for phenylethanoid glycosides from Ligustrum species, which can serve as a starting point for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Glycosides from Ligustrum sp.

Extraction MethodSolventSolid-to-Solvent Ratio (g/mL)TemperatureDurationRelative Yield Comparison
Heat Reflux [7]90% Ethanol1:2060°C1 hourGood
Ultrasonic [7]90% Ethanol1:20Room Temp.1 hourGood
UPE [7][9]90% Ethanol1:20N/A (Pressure: 200 MPa)2 minutesHigher than Heat Reflux and Ultrasonic

Table 2: Effect of Ethanol Concentration on Glycoside Yield using UPE

Ethanol ConcentrationRelative Yield of Glycosides
50% Moderate
70% High
90% Optimal[7]
100% Lower
Data derived from studies on related glycosides in Ligustrum sp.[7]

Experimental Protocols

Protocol 1: Heat Reflux Extraction

This protocol is based on a published method for the extraction of glycosides from Ligustrum robustum.[2]

  • Sample Preparation:

    • Dry the fresh leaves of Ligustrum robustum.

    • Grind the dried leaves into a fine powder.

    • (Optional but Recommended) Defat the powder by soaking and stirring with hexane for 30 minutes. Filter and discard the hexane. Repeat 2-3 times and allow the powder to air dry.

  • Extraction:

    • Place 50 g of the powdered plant material into a round-bottom flask.

    • Add 1000 mL of 70% ethanol (a 1:20 solid-to-solvent ratio).

    • Set up a reflux condenser and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for 2 hours with continuous stirring.

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the plant residue with a small amount of 70% ethanol to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Storage:

    • Store the crude extract in a sealed, amber-colored vial at 4°C.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

ExtractionWorkflow PlantMaterial Plant Material (Ligustrum robustum leaves) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Defatting Optional: Defatting (Hexane) Grinding->Defatting Extraction Extraction (e.g., 70% Ethanol Reflux) Grinding->Extraction skip defatting Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Optional: Purification (Column Chromatography) CrudeExtract->Purification QC Quality Control (HPLC/MS Analysis) CrudeExtract->QC PurifiedCompound Purified this compound Purification->PurifiedCompound PurifiedCompound->QC FinalProduct Final Product QC->FinalProduct TroubleshootingYield StartNode Low Yield Detected CheckDegradation Check for Degradation (Temp > 60°C or high pH?) StartNode->CheckDegradation CheckExtraction Review Extraction Parameters (Time, Solvent, Ratio) CheckDegradation->CheckExtraction No ActionDegradation Action: Lower Temp, Control pH CheckDegradation->ActionDegradation Yes CheckMaterial Review Plant Material Prep (Particle Size) CheckExtraction->CheckMaterial Optimal ActionExtraction Action: Optimize Solvent, Increase Time/Ratio CheckExtraction->ActionExtraction Suboptimal ActionMaterial Action: Grind Material to Finer Powder CheckMaterial->ActionMaterial Coarse EndNode Re-run Extraction CheckMaterial->EndNode Fine ActionDegradation->EndNode ActionExtraction->EndNode ActionMaterial->EndNode

References

Technical Support Center: Purifying cis-Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of cis-Ligupurpuroside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of this phenylethanoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its purification challenging?

A1: this compound is a phenylethanoid glycoside with the chemical formula C35H46O17 and a molecular weight of 738.73 g/mol .[1][2] As a water-soluble polyphenolic compound, its purification can be complex due to several factors.[3] Challenges often arise from its potential for isomerization from the cis to the trans form, susceptibility to degradation under certain pH and temperature conditions, and the presence of structurally similar impurities in natural extracts that can co-elute during chromatography.

Q2: What are the initial steps I should take before starting the purification process?

A2: Before beginning purification, it is crucial to properly prepare your crude extract. This typically involves extraction from the plant matrix followed by a defatting step using a nonpolar solvent like n-hexane to remove lipids. A preliminary fractionation using macroporous resins can also be beneficial to enrich the saponin fraction and remove highly polar or non-polar impurities.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is generally most effective. This often involves an initial separation using column chromatography with macroporous resins or silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification. Reversed-phase HPLC using a C18 column is commonly employed for the separation of saponins and related glycosides.[4]

Q4: How can I detect this compound during chromatography if it has weak UV absorption?

A4: While many phenylethanoid glycosides exhibit some UV absorbance, the chromophores may not be strong enough for sensitive detection, especially at low concentrations. In such cases, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are highly recommended.[4] These detectors are not dependent on the presence of a chromophore and can provide more universal detection for compounds like this compound.

Troubleshooting Guides

Issue 1: Poor Peak Resolution and Co-elution of Impurities in HPLC

This is a common issue when purifying compounds from complex natural extracts.

Troubleshooting Steps:

Parameter Recommendation Rationale
Mobile Phase Gradient Optimize the gradient slope. A shallower gradient provides more time for separation.A steep gradient can cause compounds with similar retention times to elute together.
Mobile Phase Composition Experiment with different solvent systems (e.g., acetonitrile-water vs. methanol-water). Additives like formic acid or acetic acid (0.1%) can improve peak shape.The choice of organic solvent and the use of additives can alter the selectivity of the separation.
Column Chemistry If using a C18 column, consider trying a different stationary phase such as a phenyl-hexyl or a polar-embedded column.Different stationary phases offer different selectivities based on varied interactions with the analyte.
Temperature Control the column temperature using a column oven. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C).Temperature affects solvent viscosity and the kinetics of mass transfer, which can influence resolution.
Flow Rate Decrease the flow rate.Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
Issue 2: Isomerization of this compound to its trans Isomer

The presence of the cis isomer suggests potential instability and conversion to the more stable trans form, which can lead to multiple peaks and loss of the desired compound.

Troubleshooting Steps:

Parameter Recommendation Rationale
pH of Mobile Phase Maintain a neutral or slightly acidic pH (e.g., pH 6-7). Avoid strongly acidic or basic conditions.Isomerization can be catalyzed by acid or base.
Temperature Keep the entire purification process at a low temperature (e.g., 4°C for sample storage, room temperature for chromatography if possible).Higher temperatures can provide the energy needed for isomerization.
Light Exposure Protect samples from light by using amber vials or covering glassware with aluminum foil.Photo-isomerization can occur in light-sensitive compounds.
Issue 3: Degradation of this compound During Purification

Phenylethanoid glycosides can be susceptible to hydrolysis of their glycosidic linkages or ester bonds under harsh conditions.

Troubleshooting Steps:

Parameter Recommendation Rationale
pH Avoid extreme pH values in all buffers and mobile phases.Strong acids or bases can catalyze the hydrolysis of glycosidic and ester bonds.
Temperature Minimize exposure to high temperatures. If solvent evaporation is necessary, use a rotary evaporator at a low temperature.Heat can accelerate degradation reactions.
Enzymatic Activity Ensure that the initial plant extract is properly treated (e.g., by boiling in ethanol) to deactivate any endogenous enzymes.Enzymes present in the plant material can degrade the target compound if not denatured.

Experimental Protocols

General Preparative HPLC Protocol for this compound Purification

This protocol provides a starting point for the final purification step. Optimization will be required based on your specific sample and HPLC system.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-45 min: Gradient from 10% to 40% B

    • 45-50 min: Gradient to 100% B (column wash)

    • 50-60 min: Re-equilibration at 10% B

  • Flow Rate: 4.0 mL/min

  • Detection: ELSD or MS. If using UV, monitor at multiple wavelengths (e.g., 280 nm, 330 nm).

  • Injection Volume: Varies based on sample concentration and column capacity. Start with a small injection to assess the separation.

  • Sample Preparation: Dissolve the partially purified extract in the initial mobile phase composition (10% B). Filter through a 0.45 µm syringe filter before injection.

Visualizations

Logical Workflow for Troubleshooting HPLC Purification

start Start: Poor Purification Result problem problem start->problem Identify the issue action action problem->action Poor Resolution action3 action3 problem->action3 Multiple Peaks (Isomerization?) action5 action5 problem->action5 Low Yield (Degradation?) problem2 Still Poor? action->problem2 Optimize Mobile Phase & Gradient end_node End: Improved Purification problem2->end_node No action2 Change Column Chemistry or Temperature problem2->action2 Yes action2->end_node problem3 Still an issue? action3->problem3 Check pH, Temp, & Light Exposure problem3->end_node No action4 Further investigation of sample stability needed problem3->action4 Yes action4->end_node problem4 Yield Still Low? action5->problem4 Verify pH and Temperature control throughout process problem4->end_node No action6 Check for enzymatic degradation problem4->action6 Yes action6->end_node

Caption: A logical workflow for troubleshooting common issues in the HPLC purification of this compound.

General Purification Workflow

A Crude Plant Extract B Defatting (e.g., with n-hexane) A->B C Macroporous Resin Column Chromatography B->C D Fraction Collection & Analysis (TLC/HPLC) C->D E Pooling of Enriched Fractions D->E F Preparative HPLC (C18 Column) E->F G Pure this compound F->G

Caption: A typical experimental workflow for the purification of this compound from a crude plant extract.

References

Technical Support Center: Handling and Experimentation of cis-Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the isomerization of cis-Ligupurpuroside B during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the stability of the cis-isomer.

Troubleshooting Guide: Preventing Isomerization of this compound

Issue: I am observing a change in the isomeric purity of my this compound sample during my experiments. How can I prevent its conversion to the trans-isomer?

The stability of phenolic glycosides like Ligupurpuroside B is sensitive to several environmental factors. Isomerization from the cis to the more stable trans form can be triggered by exposure to heat, certain pH levels, and light. The following table summarizes key factors and recommended mitigation strategies.

FactorPotential Impact on this compoundMitigation Strategy
Temperature Elevated temperatures can provide the activation energy needed for isomerization.Maintain low temperatures (4°C) for storage and processing whenever possible. Avoid prolonged exposure to room temperature or higher.
pH Both acidic and alkaline conditions can catalyze isomerization. Phenolic glycosides are often most stable in slightly acidic to neutral pH.Maintain solutions at a pH between 5.0 and 7.0. Use buffered solutions to ensure pH stability.
Light Exposure to UV or even ambient light can induce photochemical isomerization.Protect samples from light by using amber vials, covering glassware with aluminum foil, and working in a dimly lit environment.
Solvent The polarity and type of solvent can influence the stability of the glycosidic bond and the overall molecule.Use aprotic solvents when possible. If aqueous solutions are necessary, keep them buffered and cold.
Oxygen Oxidative degradation can occur, which may be linked to isomerization.Degas solvents and blanket samples with an inert gas like nitrogen or argon, especially for long-term storage or sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent isomerization?

To ensure the long-term stability of this compound, it is recommended to store the compound as a solid in a tightly sealed container at -20°C or below, protected from light. If a solution is required for storage, use a buffered, degassed solvent at a slightly acidic pH (around 5.0-6.0) and store at -80°C.

Q2: I need to heat my reaction mixture containing this compound. How can I minimize isomerization?

If heating is unavoidable, use the lowest effective temperature for the shortest possible duration. It is crucial to perform preliminary experiments to determine the thermal stability of this compound under your specific reaction conditions. Consider using microwave-assisted synthesis for rapid heating and cooling to minimize the time at elevated temperatures.

Q3: How does pH affect the stability of this compound?

Phenolic glycosides are susceptible to degradation in both strongly acidic and alkaline conditions.[1] Generally, a slightly acidic to neutral pH range is optimal for stability.[1][2] For instance, studies on similar compounds have shown significant degradation at pH levels above 7.[1] It is advisable to maintain the pH of your experimental solutions between 5.0 and 7.0.

Q4: Can the type of extraction solvent affect the isomerization of this compound?

Yes, the choice of solvent is critical during extraction and purification. The use of aqueous and alcoholic media for extended periods can lead to changes in glycoside concentrations.[3] It is recommended to use solvents like ethanol or methanol for shorter durations and at low temperatures. Adding antioxidants such as ascorbic acid during extraction can also help prevent degradation.[4]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solutions

  • Preparation: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the desired amount of the compound quickly in a low-light environment.

  • Dissolution: Dissolve the solid in a pre-chilled, degassed solvent of choice (e.g., DMSO, ethanol, or a buffered aqueous solution). If using an aqueous buffer, ensure it is at the optimal pH (5.0-7.0).

  • Storage: Aliquot the stock solution into amber vials, flush with nitrogen or argon, seal tightly, and store at -80°C.

  • Usage: When using the stock solution, thaw it on ice and use it immediately. Avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows and Pathways

Diagram 1: Recommended Workflow for Handling this compound

G cluster_storage Storage cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis storage Solid at <= -20°C Solution at -80°C (Amber Vials, Inert Gas) thaw Thaw on Ice storage->thaw Retrieve Sample dissolve Dissolve in Cold, Degassed, Buffered Solvent (pH 5-7) thaw->dissolve experiment Conduct Experiment (Minimize Heat & Light Exposure) dissolve->experiment analyze Immediate Analysis (e.g., HPLC) experiment->analyze

Caption: Workflow for minimizing isomerization of this compound.

Diagram 2: Factors Influencing cis-trans Isomerization

G cluster_factors Isomerization Triggers cis This compound trans trans-Ligupurpuroside B cis->trans Isomerization trans->cis Isomerization (less favorable) heat Heat heat->cis light Light (UV) light->cis ph Non-optimal pH (<5 or >7) ph->cis oxygen Oxygen oxygen->cis

Caption: Key environmental factors promoting isomerization.

Quantitative Data Summary

Table 1: Stability of Phenylethanoid Glycosides (PhGs) under Different Conditions [1]

ConditionTemperatureDurationRemaining PhGs (%)
Storage4°C90 days82.36%
Storage20°C90 days64.61%
Storage37°C90 days23.10%
Light Exposure20°C-Less stable than in dark
pH 5.0--More stable
pH 9.0--Less stable

Table 2: Stability of Verbascoside (a phenylethanoid glycoside) at Different pH Values [2]

pHStorage ConditionStability
Acidic25°CMore stable
Neutral to Alkaline25°CLess stable
8.025°CFastest degradation

References

Stability issues of cis-Ligupurpuroside B in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Ligupurpuroside B. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Like many polyphenolic glycosides, the stability of this compound is primarily influenced by pH, temperature, and light exposure.[1][2][3] It is generally more stable in weakly acidic conditions and may degrade in neutral or alkaline solutions.[4][5][6] Elevated temperatures can accelerate degradation, and exposure to UV light may also lead to decomposition.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: this compound, as a phenylethanoid glycoside, is susceptible to hydrolysis of its glycosidic and ester linkages.[4][7][8][9] This can result in the cleavage of sugar moieties and the ester group, leading to the formation of smaller phenolic compounds and sugars. Additionally, the phenolic catechol moiety is prone to oxidation, which can lead to the formation of quinone-type structures and potential polymerization, often indicated by a change in the solution's color.[10][11]

Q3: What solvents are recommended for dissolving and storing this compound?

A3: For short-term use, high-purity solvents such as methanol, ethanol, or DMSO are commonly used. For aqueous solutions, it is advisable to use a buffer with a slightly acidic pH (e.g., pH 5-6) to improve stability.[12] Long-term storage should be in a non-polar, aprotic solvent at low temperatures (-20°C or -80°C) to minimize degradation.[13][14]

Q4: How can I monitor the stability of my this compound sample?

A4: The most effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[15][16][17][18] This technique allows for the separation and quantification of the intact compound from its degradation products. Key parameters to monitor include the peak area or height of the parent compound over time and the emergence of new peaks corresponding to degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Change in solution color (e.g., yellowing or browning) Oxidation of the phenolic groups.[10][11]- Prepare fresh solutions before use.- Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants, but be mindful of potential interference with your experiments.
Precipitation of the compound from solution - Poor solubility in the chosen solvent.- Change in pH or temperature affecting solubility.- Ensure the solvent is appropriate for the desired concentration.- Use a co-solvent system if necessary.- Check and maintain the pH of buffered solutions.
Loss of biological activity in an assay Degradation of this compound into inactive or less active compounds.- Confirm the stability of the compound under your specific assay conditions (e.g., temperature, pH, incubation time).- Prepare fresh solutions for each experiment.- Store stock solutions appropriately and avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound.- Analyze the degradation products to understand the degradation pathway.- Optimize storage and handling conditions to minimize degradation.- Use a validated stability-indicating HPLC method for accurate quantification.[15][16][17][18]

Illustrative Stability Data

The following tables provide an example of how to present stability data for this compound. Note: This data is illustrative and not based on experimental results for this compound.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffers at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
4.098.595.2
5.099.197.5
7.085.370.1
8.070.255.8

Table 2: Effect of Temperature on the Stability of this compound in Methanol

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C99.899.5
25°C (Room Temp)97.292.5
40°C88.675.3

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., methanol, buffered aqueous solution) to a final concentration of 1 mg/mL.

  • Sample Incubation:

    • Aliquot the stock solution into several vials.

    • Store the vials under different conditions to be tested (e.g., different temperatures, pH values, or light exposure).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Use a mobile phase gradient that allows for the separation of the parent compound from potential degradation products (e.g., a water/acetonitrile gradient with 0.1% formic acid).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of this compound aliquot Aliquot into Vials prep->aliquot incubate Incubate under Test Conditions aliquot->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis hplc->data

Caption: Workflow for assessing the stability of this compound.

cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., Aglycone, Sugars) parent->hydrolysis Hydrolysis (pH, Temp) oxidation Oxidation Products (e.g., Quinones) parent->oxidation Oxidation (O2, Light) polymerization Polymers oxidation->polymerization

Caption: Potential degradation pathways for this compound.

References

Troubleshooting poor peak resolution in HPLC analysis of cis-Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak resolution during the HPLC analysis of cis-Ligupurpuroside B.

Troubleshooting Poor Peak Resolution

Poor peak resolution in HPLC can manifest as broad peaks, tailing or fronting peaks, or co-eluting peaks. The following guide provides a systematic approach to diagnosing and resolving these issues.

Initial Checks & Common Issues

Before delving into method modifications, ensure the following basic checks are performed:

  • System Suitability: Is the HPLC system passing its performance qualification? Check for leaks, pressure fluctuations, and detector noise.

  • Column Health: When was the column last cleaned or replaced? A contaminated or degraded column is a common cause of poor peak shape.

  • Mobile Phase Preparation: Were the mobile phase solvents freshly prepared, filtered, and degassed? Inconsistent mobile phase composition can lead to retention time shifts and poor resolution.

  • Sample Preparation: Is the sample fully dissolved in a solvent compatible with the mobile phase? Particulates or sample solvent mismatch can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: My peaks for this compound are broad. What should I do?

A1: Broad peaks are often an indication of poor column efficiency or issues with the flow path. Consider the following troubleshooting steps:

  • Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.[1]

  • Check for Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If performance does not improve, consider replacing the guard column or the analytical column.[1]

  • Optimize Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min) to see if peak shape improves.[2]

  • Increase Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of this compound.[2]

Q2: I am observing peak tailing for my this compound peak. What is the likely cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.

  • Adjust Mobile Phase pH: this compound is a phenylethanoid glycoside with multiple hydroxyl groups.[3] These can interact with residual silanols on the silica-based stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak tailing. Try reducing the injection volume or diluting the sample.

  • Use a Different Column: If tailing persists, consider using a column with a different stationary phase (e.g., a polymer-based column) or one that is specifically designed for polar compounds.

Q3: My this compound peak is co-eluting with an impurity. How can I improve the separation?

A3: Co-elution occurs when the selectivity of the method is insufficient to separate two compounds. To improve resolution between closely eluting peaks, you can adjust the following parameters:

  • Modify Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to the aqueous phase is a powerful tool for adjusting selectivity.[4][5] Try changing the gradient slope or the isocratic composition. For example, decreasing the percentage of the organic solvent will generally increase retention times and may improve separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Decrease Particle Size or Increase Column Length: Using a column with smaller particles or a longer column will increase the column efficiency (N), which can lead to better resolution.[4][6]

  • Adjust Temperature: Changing the column temperature can affect the selectivity of the separation. Try analyzing your sample at different temperatures (e.g., 25°C, 35°C, and 45°C) to see if the resolution improves.

Q4: My retention times are shifting from one injection to the next. What could be the cause?

A4: Retention time instability can be caused by a number of factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Instability: Poorly mixed mobile phases or evaporation of the more volatile solvent can lead to changes in composition over time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Issues: Fluctuations in pump pressure or leaks in the system can cause changes in the flow rate, leading to retention time shifts.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times. Use a column oven to maintain a stable temperature.[1]

Data Presentation

The following tables illustrate the expected impact of changing key HPLC parameters on the separation of phenylethanoid glycosides, the class of compounds to which this compound belongs.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

% Acetonitrile in Water (with 0.1% Formic Acid)Retention Time (min)Resolution (Rs) between two closely eluting phenylethanoid glycosides
30%15.21.8
35%12.51.5
40%9.81.2

Data is illustrative and based on typical behavior for phenylethanoid glycosides on a C18 column.

Table 2: Effect of Flow Rate on Peak Width and Resolution

Flow Rate (mL/min)Peak Width at half-height (min)Resolution (Rs)
0.80.151.9
1.00.181.6
1.20.221.3

Data is illustrative and based on typical behavior for phenylethanoid glycosides on a C18 column.

Experimental Protocols

The following is a representative HPLC method for the analysis of phenylethanoid glycosides, including compounds similar to this compound. This can be used as a starting point for method development and troubleshooting.

Representative HPLC Method for Phenylethanoid Glycoside Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40% B

    • 30-31 min: 40-10% B

    • 31-36 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and methanol (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting_Workflow cluster_initial Initial Assessment cluster_method_dev Method Optimization start Poor Peak Resolution (Broadening, Tailing, Co-elution) check_system Initial System Checks (Leaks, Pressure, Column Age) start->check_system check_mobile_phase Mobile Phase Evaluation (Freshness, Degassing, pH) start->check_mobile_phase check_sample Sample Preparation Review (Solubility, Concentration) start->check_sample adjust_flow_rate Adjust Flow Rate check_system->adjust_flow_rate adjust_mobile_phase Alter Mobile Phase Composition (% Organic, Solvent Type, Gradient) check_mobile_phase->adjust_mobile_phase check_sample->adjust_mobile_phase evaluate_resolution Evaluate Resolution adjust_flow_rate->evaluate_resolution adjust_temperature Modify Column Temperature adjust_temperature->evaluate_resolution adjust_mobile_phase->evaluate_resolution change_column Change Column (Smaller Particles, Longer Length, Different Chemistry) change_column->evaluate_resolution evaluate_resolution->adjust_temperature No evaluate_resolution->change_column No end Acceptable Resolution evaluate_resolution->end Yes Resolution_Factors resolution Peak Resolution (Rs) efficiency Efficiency (N) (Column Length, Particle Size) resolution->efficiency proportional to sqrt(N) selectivity Selectivity (α) (Mobile Phase, Stationary Phase) resolution->selectivity proportional to (α-1)/α retention Retention Factor (k) (Solvent Strength) resolution->retention proportional to k/(1+k)

References

Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry of cis-Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of cis-Ligupurpuroside B by mass spectrometry.

Troubleshooting Guides & FAQs

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2][3] this compound, a water-soluble polyphenolic compound, is often analyzed in complex biological matrices like plasma or tissue homogenates.[4] These matrices contain a high concentration of endogenous substances such as phospholipids, salts, and proteins that can interfere with the ionization of this compound, leading to unreliable quantitative results.[5][6]

Q2: I'm observing poor signal intensity and inconsistent results for this compound. How can I determine if this is due to matrix effects?

A: To determine if matrix effects are the cause of poor signal intensity and variability, you can perform a post-column infusion experiment.[7][8] This involves infusing a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column and before the mass spectrometer's ion source.[8] After establishing a stable baseline signal, inject a blank matrix extract (prepared using the same procedure as your samples). A dip in the baseline signal upon injection indicates regions of ion suppression, while a rise indicates ion enhancement.[7] This will help you identify if co-eluting matrix components are interfering with your analyte's signal at its retention time.

Another quantitative approach is the post-extraction spike method.[6] This involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution. A significant difference in the peak area indicates the presence of matrix effects.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A: Improving sample preparation is a primary strategy to minimize matrix effects by removing interfering components before LC-MS analysis.[5][8] The choice of technique depends on the complexity of the matrix and the properties of this compound.

  • Protein Precipitation (PPT): This is a simple and fast method where proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid.[8] However, it is non-selective and may not effectively remove other interfering substances like phospholipids, which can lead to significant matrix effects.[8][9]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For a water-soluble compound like this compound, a polar organic solvent could be used. The pH of the aqueous phase can be adjusted to optimize partitioning.[5] LLE generally provides cleaner extracts than PPT.[9]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For this compound, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties could be particularly effective at removing a wide range of interferences.[9] This method can dramatically reduce residual matrix components, leading to a significant reduction in matrix effects.[9]

Q4: Can I overcome matrix effects by optimizing my chromatographic conditions?

A: Yes, chromatographic optimization is a crucial step. The goal is to chromatographically separate this compound from the co-eluting matrix components that cause ion suppression or enhancement.[10]

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) to alter the retention and elution profiles of both the analyte and interfering matrix components.[8]

  • Mobile Phase Gradient: Modifying the gradient elution profile can improve the resolution between your analyte and matrix interferences.[9]

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention of ionizable compounds, potentially shifting them away from the elution time of this compound.[9]

Q5: How does the choice of an internal standard (IS) help in compensating for matrix effects?

A: An appropriate internal standard is crucial for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[5] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C or ¹⁵N labeled this compound).[11] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[5] This allows for accurate correction of the analyte signal. However, it's important to ensure that the SIL-IS does not have significant isotopic effects that could cause it to separate from the analyte chromatographically.[11]

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data that could be expected when developing a quantitative assay for this compound, comparing different sample preparation techniques.

Sample Preparation MethodAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)Process Efficiency (%)
Protein Precipitation (PPT)85 - 9588 - 9840 - 6034 - 57
Liquid-Liquid Extraction (LLE)70 - 8572 - 8880 - 9556 - 81
Solid-Phase Extraction (SPE)90 - 10592 - 10895 - 11086 - 116

Note: These are representative values. Actual results will vary depending on the specific matrix, analyte concentration, and detailed experimental conditions.

Experimental Protocols

Post-Column Infusion for Matrix Effect Evaluation

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • System Setup:

    • Configure the LC system with the analytical column and mobile phase intended for the assay.

    • Use a tee-piece to connect the outlet of the analytical column to both a syringe pump and the mass spectrometer's ion source.[8]

  • Infusion and Equilibration:

    • Begin the LC mobile phase flow.

    • Continuously infuse a standard solution of this compound (e.g., 100 ng/mL) into the mobile phase stream at a low flow rate (e.g., 5-10 µL/min) using the syringe pump.[8]

    • Allow the system to equilibrate until a stable, constant signal for the analyte is observed in the mass spectrometer.

  • Injection and Data Acquisition:

    • Inject a blank matrix extract prepared using the same method as the samples.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused analyte.

  • Data Analysis:

    • Examine the chromatogram of the infused analyte. A consistent, flat baseline indicates no matrix effects. Dips in the baseline signify ion suppression, while peaks indicate ion enhancement.[8]

Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components from the sample prior to LC-MS/MS analysis.

Methodology:

  • Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with internal standard, diluted 1:1 with 2% phosphoric acid).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation add_is->ppt Simple, but less clean lle Liquid-Liquid Extraction add_is->lle Cleaner spe Solid-Phase Extraction add_is->spe Cleanest extract Final Extract ppt->extract lle->extract spe->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification review Data Review quantification->review

Caption: Workflow for overcoming matrix effects in this compound analysis.

troubleshooting_logic start Inconsistent/Inaccurate Results check_matrix_effect Perform Post-Column Infusion or Post-Extraction Spike start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation (LLE or SPE) matrix_effect_present->optimize_sample_prep check_other_issues Investigate Other Issues (e.g., Instrument Performance) no_matrix_effect->check_other_issues optimize_chromatography Optimize Chromatography (Column, Gradient, pH) optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is revalidate Re-evaluate and Validate Method use_sil_is->revalidate

Caption: Troubleshooting logic for matrix effects in mass spectrometry.

References

Technical Support Center: Spectroscopic Analysis of Polyphenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the spectroscopic analysis of polyphenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the spectrophotometric analysis of polyphenols using the Folin-Ciocalteu assay?

A1: The Folin-Ciocalteu assay is not entirely specific to polyphenols and can react with other reducing substances present in the sample, leading to an overestimation of the total phenolic content.[1] Common interfering compounds include:

  • Ascorbic Acid (Vitamin C): A strong reducing agent that reacts with the Folin-Ciocalteu reagent.[2][3]

  • Reducing Sugars: Sugars such as glucose and fructose can cause minor interferences.[2]

  • Certain Amino Acids: Tyrosine, for example, has a phenolic structure and can react.[4]

  • Other Non-Phenolic Reducing Substances: Any compound that can be oxidized under the assay conditions can potentially interfere.[1]

Q2: How can I identify if my sample has interfering substances in the Folin-Ciocalteu assay?

A2: If you suspect interference, you can perform a spike-and-recovery experiment. Add a known amount of a polyphenol standard (like gallic acid) to your sample and measure the total phenolic content. If the recovery of the standard is significantly different from 100%, it suggests the presence of interfering substances. Additionally, a discrepancy between results obtained from the Folin-Ciocalteu assay and a more specific method like HPLC can indicate interference.[1]

Q3: What is "ion suppression" in the context of LC-MS analysis of polyphenols?

A3: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte (polyphenol) due to the presence of co-eluting compounds from the sample matrix.[5] This leads to a decreased signal intensity for the analyte, which can result in inaccurate quantification and reduced sensitivity.[6]

Q4: What are the typical causes of ion suppression in LC-MS analysis of polyphenolic compounds?

A4: The primary causes of ion suppression are co-eluting matrix components that compete with the analyte for ionization in the MS source.[5] These can include:

  • Salts and buffers from the sample or mobile phase.

  • Endogenous compounds from the sample matrix (e.g., lipids, sugars, other phenolics).

  • Mobile phase additives.[5]

Q5: How can I detect ion suppression in my LC-MS analysis?

A5: A common method to identify and locate regions of ion suppression in your chromatogram is the post-column infusion experiment .[7][8][9] In this technique, a constant flow of your polyphenol standard is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or decrease in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.[7][9]

Troubleshooting Guides

Issue 1: Overestimation of Total Phenolic Content in Folin-Ciocalteu Assay

Symptoms:

  • Unexpectedly high total phenolic content values.

  • Poor correlation with other antioxidant assays or HPLC data.

  • Inconsistent results between sample preparations.

Possible Cause:

  • Presence of interfering reducing substances such as ascorbic acid or reducing sugars.[2][4]

Solutions:

SolutionDescription
Sample Preparation Use solid-phase extraction (SPE) to clean up the sample and remove interfering polar compounds like sugars and ascorbic acid.[4][10]
pH Adjustment Modifying the pH of the reaction can minimize the interference from some compounds. For instance, adjusting the pH can help to selectively quantify ascorbic acid and then subtract its contribution.[4]
Enzymatic Treatment For ascorbic acid interference, treatment with ascorbate oxidase can be used to selectively degrade it before the assay.[3]
Correction Factor If the concentration of the primary interfering substance (e.g., ascorbic acid) is known, a correction can be applied to the total phenolic content. For example, the relative mass response of ascorbate is 0.68 compared to gallic acid.[2]
Issue 2: Poor Reproducibility and Inaccurate Quantification in HPLC Analysis

Symptoms:

  • Shifting retention times.

  • Poor peak shape (tailing or fronting).

  • Inaccurate quantitative results.

Possible Cause:

  • Co-elution of polyphenolic compounds with other matrix components.

  • Matrix effects interfering with detection.

Solutions:

SolutionDescription
Optimize Chromatographic Conditions Adjust the mobile phase composition, gradient profile, or column temperature to improve the separation of target polyphenols from interfering compounds.[11]
Use a Different Stationary Phase If co-elution persists, switching to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl column) may resolve the issue.
Sample Cleanup Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components prior to injection.[10][12]
Issue 3: Low Signal Intensity and Poor Sensitivity in LC-MS Analysis

Symptoms:

  • Reduced peak area for the target polyphenol.

  • High signal-to-noise ratio.

  • Inability to detect low-concentration analytes.

Possible Cause:

  • Significant ion suppression due to matrix effects.[5]

Solutions:

SolutionDescription
Improve Sample Preparation The most effective way to mitigate ion suppression is to remove the interfering matrix components before analysis using techniques like SPE or dispersive solid-phase extraction (d-SPE).[10][13]
Modify Chromatographic Separation Adjust the LC method to separate the elution of the target polyphenol from the regions of ion suppression identified through a post-column infusion experiment.[9]
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may compromise the limit of detection.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification by normalizing the analyte response to the internal standard response.
Change Ionization Source/Mode Switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), or from positive to negative ion mode in ESI, can sometimes reduce ion suppression.

Quantitative Data Summary

The following table summarizes the UV absorption maxima for some common polyphenolic classes and potential interfering substances. This can aid in identifying potential spectral overlap.

Compound Class / CompoundTypical λmax (nm)Notes
Polyphenols
Phenolic Acids (Benzoic acid derivatives)270-280[14]
Phenolic Acids (Hydroxycinnamic acid derivatives)310-330[14]
Flavonols370-380[14]
Flavanols (e.g., Catechin)~280
Anthocyanins450-550[14]
Potential Interferences
Ascorbic Acid~245-265Absorption is pH-dependent.
Tryptophan~280
Tyrosine~275
Uric Acid~293

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Polyphenol Cleanup

This protocol provides a general procedure for cleaning up plant extracts to remove polar interferences prior to spectroscopic analysis.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Strata-X).[10]

  • Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of acidified water (e.g., water adjusted to pH 2.5 with formic acid).[10][15]

  • Sample Loading: Adjust the pH of the sample extract to ~2.5 and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 4 mL of acidified water to elute polar interfering compounds like sugars and organic acids.[10]

  • Elution: Elute the retained polyphenolic compounds with 2 mL of 70% aqueous methanol or ethyl acetate.[10][15]

  • Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Protocol 2: Post-Column Infusion for Detecting Ion Suppression

This protocol describes the setup for a post-column infusion experiment to identify regions of ion suppression in an LC-MS method.

  • Setup:

    • Use a T-junction to connect the outlet of the LC column to both the MS inlet and a syringe pump.[7]

    • Prepare a solution of your polyphenol standard in the mobile phase at a concentration that gives a stable and moderate signal.[8]

  • Procedure:

    • Begin the LC gradient with the syringe pump off and inject a blank solvent.

    • After the void volume has passed, turn on the syringe pump to infuse the standard solution at a low flow rate (e.g., 10 µL/min).[8] A stable baseline signal for the standard should be observed.

    • Inject a blank matrix extract (a sample prepared without the analyte).[7]

    • Monitor the signal of the infused standard throughout the chromatographic run.

  • Interpretation:

    • A consistent, flat baseline indicates no ion suppression.

    • A dip or decrease in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering matrix components.[7][9]

Visualizations

Interference_Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_analysis Initial Analysis cluster_foci Folin-Ciocalteu Troubleshooting cluster_hplc HPLC Troubleshooting cluster_lcms LC-MS Troubleshooting Symptom Inaccurate or Irreproducible Spectroscopic Results IdentifyMethod Identify Analytical Method Symptom->IdentifyMethod Foci Overestimation of Total Phenolic Content IdentifyMethod->Foci Folin-Ciocalteu HPLC Poor Peak Shape or Shifting Retention Times IdentifyMethod->HPLC HPLC LCMS Low Signal Intensity (Ion Suppression) IdentifyMethod->LCMS LC-MS FociCause Cause: Non-phenolic reducing substances (e.g., Ascorbic Acid, Sugars) Foci->FociCause Investigate FociSolution Solution: - Sample Cleanup (SPE) - Enzymatic Treatment - pH Adjustment - Correction Factor FociCause->FociSolution Mitigate HPLCCause Cause: Co-elution of compounds, Matrix effects HPLC->HPLCCause Investigate HPLCSolution Solution: - Optimize Chromatography - Change Stationary Phase - Sample Cleanup (SPE/LLE) HPLCCause->HPLCSolution Mitigate LCMSCause Cause: Co-eluting matrix components competing for ionization LCMS->LCMSCause Investigate LCMSSolution Solution: - Improve Sample Prep (SPE) - Modify LC Separation - Sample Dilution - Use SIL-IS LCMSCause->LCMSSolution Mitigate

Caption: A workflow for troubleshooting common interferences in polyphenol analysis.

Post_Column_Infusion_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_interpretation Interpretation of Results LC LC System Column Analytical Column LC->Column Tee T-Junction Column->Tee MS Mass Spectrometer Tee->MS SyringePump Syringe Pump with Polyphenol Standard SyringePump->Tee InjectBlank 1. Inject Blank Matrix Extract InfuseStd 2. Post-column Infusion of Standard InjectBlank->InfuseStd MonitorSignal 3. Monitor Standard's Signal InfuseStd->MonitorSignal StableSignal Stable Signal (No Ion Suppression) MonitorSignal->StableSignal If baseline is flat SignalDip Signal Dip (Ion Suppression Occurring) MonitorSignal->SignalDip If baseline dips

Caption: Workflow for detecting ion suppression using post-column infusion.

References

Technical Support Center: cis-Ligupurpuroside B Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Ligupurpuroside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the aqueous solubility of this phenylethanoid glycoside. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenylethanoid glycoside with the chemical formula C35H46O17 and a molecular weight of approximately 738.73 g/mol .[1][2] Like many natural products, it is a relatively large and complex molecule, which can contribute to poor aqueous solubility.[3][4] This low solubility can be a significant hurdle in various experimental settings and for its potential therapeutic applications, as it may lead to low bioavailability and limit its clinical utility.[5][6] While it is reported to be soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol, its solubility in aqueous solutions is often the limiting factor for research and development.[7][8]

Q2: What are the primary strategies for enhancing the solubility of this compound?

A2: Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound.[3] These can be broadly categorized as physical and chemical modifications. Key approaches include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the compound.

  • Solid Dispersions: Dispersing the compound in a solid carrier matrix.[4][9]

  • Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization or nanocrystallization.[4][6]

  • Nanotechnology Approaches: Utilizing nanocarriers such as liposomes or nanohydrogels to improve solubility and delivery.[10]

Q3: Which solubility enhancement strategy is best for my experiment?

A3: The optimal strategy depends on the specific requirements of your experiment, including the desired concentration, the experimental system (e.g., in vitro, in vivo), and potential toxicity or interference from excipients. For initial in vitro screening, co-solvents or pH adjustment might be sufficient. For in vivo studies, more advanced formulations like cyclodextrin complexes, solid dispersions, or lipid-based systems may be necessary to enhance bioavailability.[11] A systematic approach, starting with simpler methods and progressing to more complex formulations, is often recommended.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

This is a common issue when preparing aqueous solutions from a stock solution in an organic solvent (e.g., DMSO).

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous medium.

  • Optimize the Co-solvent Percentage: If using a co-solvent like DMSO, ensure the final percentage is kept to a minimum, typically below 1% and often as low as 0.1%, to avoid solvent-induced artifacts in biological assays. You may need to test a range of co-solvent concentrations to find the optimal balance between solubility and experimental compatibility.

  • Use a Different Co-solvent: Some commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).[12] Their suitability will depend on your specific experimental setup.

  • Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Poloxamer 188 can help stabilize the compound in solution and prevent precipitation.

  • Gentle Heating and Sonication: To aid dissolution, you can gently heat the solution (e.g., to 37°C) and use a bath sonicator for a short period.[7] However, be mindful of the compound's stability at elevated temperatures.

Issue 2: Inconsistent results in biological assays.

Poor solubility can lead to variability in the effective concentration of this compound, resulting in inconsistent experimental outcomes.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before each experiment, carefully inspect your prepared solutions for any signs of precipitation, even if subtle. Centrifuging the solution and checking for a pellet can also be helpful.

  • Prepare Fresh Solutions: Due to potential stability issues and the risk of precipitation over time, it is advisable to prepare fresh working solutions of this compound for each experiment.

  • Filter Sterilization: If sterile filtration is required, use a low-protein-binding filter (e.g., PVDF) and be aware that the compound might adsorb to the filter material, reducing its concentration. It may be necessary to saturate the filter with the solution before collecting the final filtrate.

  • Quantify the Solubilized Compound: After preparation, consider quantifying the actual concentration of the solubilized this compound using a suitable analytical method like HPLC-UV to ensure you are working with the intended concentration.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes potential strategies for enhancing the solubility of this compound and provides a template for recording your experimental findings.

StrategyExcipients/MethodExpected OutcomeAdvantagesDisadvantagesYour Experimental Data (Concentration Achieved)
Co-solvency DMSO, Ethanol, Propylene Glycol, PEG 400Increased solubility in aqueous-organic mixturesSimple and quick to prepare[12]Potential for precipitation upon dilution; solvent toxicity[12]
pH Adjustment Buffers (e.g., phosphate, citrate)Increased solubility at pH where phenolic hydroxyl groups are ionizedSimple and cost-effectiveLimited by compound stability and physiological pH constraints
Complexation β-Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)Formation of a soluble inclusion complexSignificant solubility enhancement; potential for improved stability[5]Can be concentration-dependent; potential for excipient-related effects
Surfactants Tween® 80, Poloxamer 188, Cremophor® ELMicellar encapsulation leading to increased apparent solubilityEffective at low concentrationsPotential for cell toxicity and interference with assays
Solid Dispersion Polymers (e.g., PVP, HPMC, Soluplus®)Amorphous form with enhanced dissolutionCan significantly improve oral bioavailability[4]Requires specialized preparation techniques (e.g., spray drying, hot-melt extrusion)
Nanotechnology Liposomes, Polymeric Nanoparticles, NanocrystalsEncapsulation or increased surface area leading to higher solubility and dissolution rateCan improve bioavailability and targetingComplex formulation and characterization

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in 100% DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a water-miscible co-solvent (e.g., 1%, 5%, 10%, 20% ethanol).

  • Solubility Determination: Add an excess amount of this compound to each co-solvent mixture.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of a selected cyclodextrin (e.g., 0-20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or buffer).

  • Phase Solubility Study: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the vials at a constant temperature for 24-48 hours.

  • Sample Processing: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the filtrate to determine the concentration of this compound at each cyclodextrin concentration.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear relationship often indicates the formation of a 1:1 complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis stock Stock Solution (e.g., 10 mM in DMSO) cosolvent Co-solvency stock->cosolvent Add Excess Compound ph pH Adjustment stock->ph Add Excess Compound cyclo Complexation (Cyclodextrin) stock->cyclo Add Excess Compound surfactant Surfactants stock->surfactant Add Excess Compound aqueous Aqueous Medium (e.g., PBS) aqueous->cosolvent aqueous->ph aqueous->cyclo aqueous->surfactant equilibrium Equilibration (24-48h) cosolvent->equilibrium ph->equilibrium cyclo->equilibrium surfactant->equilibrium separation Separation (Centrifugation/Filtration) equilibrium->separation quantification Quantification (HPLC-UV) separation->quantification

Caption: Workflow for evaluating solubility enhancement strategies.

signaling_pathway_analogy cluster_problem The Problem cluster_solutions Potential Solutions cluster_phys_examples Examples cluster_chem_examples Examples poor_solubility Poor Aqueous Solubility of this compound phys_mods Physical Modifications poor_solubility->phys_mods can be addressed by chem_mods Chemical Modifications poor_solubility->chem_mods can be addressed by particle_size Particle Size Reduction phys_mods->particle_size solid_disp Solid Dispersions phys_mods->solid_disp cosolvency Co-solvency chem_mods->cosolvency complexation Complexation chem_mods->complexation ph_adjust pH Adjustment chem_mods->ph_adjust enhanced_solubility Enhanced Solubility & Bioavailability particle_size->enhanced_solubility solid_disp->enhanced_solubility cosolvency->enhanced_solubility complexation->enhanced_solubility ph_adjust->enhanced_solubility

Caption: Logical relationships in solubility enhancement.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Verbascoside and cis-Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two phenylpropanoid glycosides: verbascoside (also known as acteoside) and cis-Ligupurpuroside B. While both are structurally related natural compounds, the available scientific evidence reveals a significant disparity in their antioxidant efficacy. This document synthesizes experimental data, outlines common testing methodologies, and illustrates the known signaling pathways associated with their antioxidant actions to inform research and development in relevant fields.

Quantitative Antioxidant Activity

A comprehensive review of existing literature indicates that verbascoside is a potent antioxidant, with its activity quantified across multiple standard assays. In stark contrast, quantitative data for the antioxidant activity of this compound is largely absent from published research. Furthermore, available studies suggest that this compound exhibits negligible protective effects in certain antioxidant contexts.

Table 1: Antioxidant Activity of Verbascoside

Antioxidant AssayIC50 / Activity ValueReference CompoundReference Compound Value
DPPH Radical Scavenging58.1 ± 0.6 µMAscorbic Acid284.9 ± 1.2 µM
DPPH Radical Scavenging0.09 ± 0.03 µg/mLAscorbic Acid0.05 ± 0.0 µg/mL
ABTS Radical Scavenging12.5 ± 1.9 µM--
Hydroxyl Radical Scavenging357 ± 16.8 µMAscorbic Acid1031 ± 19.9 µM
Hydrogen Peroxide Scavenging2.6 ± 0.36 µg/mLAscorbic Acid4.1 ± 0.97 µg/mL
Ferric Reducing Antioxidant Power (FRAP)63.94 ± 0.98 mg TE/g extract--

Note on this compound:

Studies on the antioxidant properties of glycosides from Ligustrum purpurascens have shown that while some related compounds like acteoside (verbascoside) and ligupurpuroside A demonstrated protective effects against copper-mediated human low-density lipoprotein (LDL) oxidation, This compound exhibited no protective effect in this assay.[1][2][3] While one study mentions that "Ligupurpuroside B" possesses antioxidant activities, it does not specify the cis-isomer and provides no quantitative data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table for verbascoside. These protocols represent standard procedures used to assess antioxidant activity.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The procedure is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol (typically 0.1 mM) and stored in the dark. The test compound (e.g., verbascoside) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction Mixture: A defined volume of the test compound or standard is mixed with a specific volume of the DPPH solution. A blank sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (usually 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from a dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction Mixture: The FRAP reagent is mixed with the test sample.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with known concentrations of Fe²⁺ or a standard antioxidant like Trolox. The results are typically expressed as Trolox equivalents (TE).

Signaling Pathways and Mechanisms of Action

The antioxidant activity of phenolic compounds like verbascoside is often attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. The presence of the catechol (3,4-dihydroxyphenyl) moiety in both the caffeoyl and phenylethanoid portions of verbascoside is crucial for its potent radical scavenging activity. The proposed mechanism for phenylpropanoid glycosides involves a sequential proton loss single electron transfer (SPLET).

In addition to direct radical scavenging, verbascoside has been shown to modulate intracellular signaling pathways involved in the cellular antioxidant response.

Nrf2/HO-1 Signaling Pathway

Verbascoside has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Experimental_Workflow A Preparation of Test Compound/Standard (e.g., Verbascoside) C Mixing of Reactants A->C B Preparation of Radical Solution (DPPH, ABTS) or Reagent (FRAP) B->C D Incubation (Time and Temperature Specific) C->D E Spectrophotometric Measurement (Absorbance Reading) D->E F Data Analysis: % Inhibition Calculation E->F G Determination of IC50 Value F->G

References

A Comparative Guide to the Efficacy of cis-Ligupurpuroside B and Other Trypsin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of cis-Ligupurpuroside B and other notable trypsin inhibitors. The information is compiled from various studies to aid in the evaluation of these compounds for research and drug development purposes. While direct comparative studies under uniform conditions are limited, this guide synthesizes available data to offer a comprehensive overview.

Quantitative Comparison of Trypsin Inhibitors

The inhibitory efficacy of various compounds against trypsin is commonly measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the available quantitative data for this compound and a selection of other natural and synthetic trypsin inhibitors.

Disclaimer: The data presented below is compiled from different studies, and the experimental conditions may vary. Therefore, a direct comparison of the absolute values should be approached with caution.

InhibitorType/SourceIC50Binding Constant (Ka) / Inhibition Constant (Ki)
This compound Phenylethanoid GlycosideNot ReportedKa: 1.6251 × 10⁴ L mol⁻¹ (at 298 K)[1]
Ligupurpuroside APhenylethanoid Glycoside3.08 × 10⁻³ mol L⁻¹Not Reported
Aprotinin (BPTI)Polypeptide (Bovine Pancreas)Not ReportedKi: ~0.06 pM
Soybean Trypsin Inhibitor (Kunitz)Protein (Soybean)Not ReportedHigh Affinity
Bowman-Birk InhibitorProtein (Soybean)Not ReportedHigh Affinity
BenzamidineSyntheticNot ReportedKi: ~18 µM
LeupeptinMicrobial PeptideNot ReportedKi: ~5.2 nM
QuercetinFlavonoid10 µMNot Reported
MyricetinFlavonoid15 µMNot Reported
SilybinFlavonoid3.7 µM[2]Not Reported
Tannic AcidPolyphenol21.44 µM[3]Not Reported
Pomegranate ExtractPlant Extract14.21 µg/mL[3]Not Reported

Experimental Protocols

The determination of trypsin inhibition is crucial for evaluating the efficacy of potential inhibitors. Below are generalized experimental protocols for conducting a trypsin inhibition assay.

Spectrophotometric Trypsin Inhibition Assay

This method is widely used to determine the inhibitory activity of a compound by measuring the residual activity of trypsin on a synthetic substrate.

Materials:

  • Trypsin solution (e.g., from bovine pancreas)

  • Inhibitor solution (e.g., this compound) at various concentrations

  • Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE, or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride - BAPNA)

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.0)

  • Spectrophotometer

Procedure:

  • Preparation: Prepare stock solutions of trypsin, inhibitor, and substrate in the appropriate buffer.

  • Incubation: In a microplate well or a cuvette, add a defined amount of trypsin solution and different concentrations of the inhibitor solution. A control with buffer instead of the inhibitor is also prepared.

  • Incubate the trypsin-inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation: Add the substrate solution to the mixture to start the enzymatic reaction.

  • Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 410 nm for BAPNA) over time using a spectrophotometer. The rate of substrate hydrolysis is proportional to the trypsin activity.

  • Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of trypsin activity and can be determined from the resulting dose-response curve.

Visualizing Experimental and Logical Relationships

To better understand the processes involved in evaluating trypsin inhibitors, the following diagrams illustrate a typical experimental workflow and the signaling pathway of trypsin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Trypsin Solution D Mix Trypsin and Inhibitor A->D B Prepare Inhibitor (this compound) Solutions B->D C Prepare Substrate (e.g., BAPNA) Solution F Add Substrate C->F E Incubate D->E E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for determining the IC50 of a trypsin inhibitor.

Trypsin_Signaling_Pathway Trypsin Trypsin PAR2 Protease-Activated Receptor 2 (PAR2) Trypsin->PAR2 Cleavage and Activation G_Protein G-Protein Coupling PAR2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Cellular_Response Cellular Responses (e.g., Inflammation, Proliferation) MAPK_Pathway->Cellular_Response

References

The Neuroprotective Potential of Phenylethanoid Glycosides: A Structural-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of naturally derived compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the neuroprotective and anti-inflammatory activities of several phenylethanoid glycosides (PhGs), a class of compounds that includes cis-Ligupurpuroside B. By examining the available experimental data, we can delineate the structural motifs crucial for their biological effects, offering insights for the rational design of more potent and specific drug candidates.

Phenylethanoid glycosides are characterized by a core phenylethanol moiety linked to a sugar, often further decorated with acyl groups. Variations in these structural components can significantly impact their therapeutic properties. This guide synthesizes data from in vitro studies to compare the efficacy of different PhGs in protecting neuronal cells from oxidative stress and in mitigating inflammatory responses.

Comparative Analysis of Neuroprotective and Anti-inflammatory Activities

Neuroprotective Effects of Phenylethanoid Glycosides against Oxidative Stress-Induced Cell Death

Oxidative stress is a key pathological mechanism in neurodegenerative diseases. The ability of PhGs to protect neuronal cells from oxidative insults, such as those induced by hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA), is a critical measure of their therapeutic potential.

Table 1: Neuroprotective Activity of Phenylethanoid Glycosides in PC12 Cells

CompoundInducing AgentConcentration (µg/mL)Cell Viability (%)Apoptosis Rate (%)Key Structural Features
Salidroside H₂O₂ (200 µM)10Increased by 22.1%Decreased by 4.75%Simple glucoside of tyrosol
Acteoside H₂O₂ (200 µM)10Increased by 25.3%Decreased by 4.41%Contains a caffeoyl and a rhamnose moiety
Isoacteoside H₂O₂ (200 µM)10Increased by 9.3%Decreased by 6.59%Isomer of acteoside
Echinacoside H₂O₂ (200 µM)10Increased by 11.4%Decreased by 7.51%Contains two glucose and one rhamnose moiety
Synthetic Analog 5 6-OHDA-Superior to Edaravone-Specific synthetic modification
Synthetic Analog 6 6-OHDA-Superior to Edaravone-Specific synthetic modification
Synthetic Analog 8 6-OHDA-Superior to Edaravone-Specific synthetic modification

Data synthesized from studies on PC12 cells. The exact percentage increase in cell viability and decrease in apoptosis are dependent on the specific experimental conditions.[1][2][3]

From this data, it is evident that the complexity of the sugar and acyl moieties influences the neuroprotective activity. While all tested PhGs showed protective effects, acteoside demonstrated a notable increase in cell viability against H₂O₂-induced stress. Furthermore, specific synthetic modifications in analogs 5, 6, and 8 conferred superior activity compared to the baseline drug Edaravone, highlighting the potential for targeted chemical synthesis to enhance efficacy.[1]

Anti-inflammatory Effects of Phenylethanoid Glycosides

Chronic inflammation is another hallmark of neurodegenerative disorders. The ability of PhGs to suppress the production of pro-inflammatory mediators in microglia and macrophages is a key aspect of their neuroprotective profile.

Table 2: Anti-inflammatory Activity of a Phenylethanoid Glycoside in LPS-Stimulated RAW 264.7 Macrophages

CompoundParameterIC₅₀ (µM)Key Structural Features
Phenylethanoid Glycoside (17) NO Production12.20 - 19.91Specific structure from Hosta plantaginea

Data from a study on a phenylethanoid glycoside isolated from Hosta plantaginea flowers.[4]

This result indicates that certain PhGs can potently inhibit nitric oxide (NO) production, a key inflammatory mediator. The observed activity is linked to the inhibition of the NF-κB signaling pathway.[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.

Neuroprotection Assay in PC12 Cells against H₂O₂-Induced Cytotoxicity

This protocol outlines the general procedure for assessing the neuroprotective effects of phenylethanoid glycosides against hydrogen peroxide-induced cell death in the PC12 cell line, a common model for neuronal studies.

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds (e.g., salidroside, acteoside) for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Following pre-treatment, the culture medium is replaced with a medium containing a specific concentration of H₂O₂ (e.g., 200 µM) for a defined duration (e.g., 2 hours).

  • Cell Viability Assessment (MTT Assay):

    • After H₂O₂ treatment, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

  • Apoptosis Assay (Flow Cytometry):

    • Cells are harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the method to evaluate the anti-inflammatory activity of phenylethanoid glycosides by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 macrophages are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with different concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • The culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant and incubated for 15 minutes at room temperature.

    • The absorbance at 540 nm is measured, and the concentration of nitrite is determined using a sodium nitrite standard curve.

    • The inhibitory effect on NO production is calculated relative to the LPS-stimulated control group.

Visualizing the Mechanisms of Action

To further elucidate the biological pathways involved in the observed activities, the following diagrams illustrate the key signaling cascades modulated by phenylethanoid glycosides.

neuroprotective_pathway PhGs Phenylethanoid Glycosides Keap1 Keap1 PhGs->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IKK->NFκB IκBα->NFκB Inhibits Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6) NFκB->Inflammatory_Mediators Promotes transcription PhGs Phenylethanoid Glycosides PhGs->IKK Inhibits experimental_workflow start Start culture_cells Culture PC12 Cells start->culture_cells pretreat Pre-treat with Phenylethanoid Glycosides culture_cells->pretreat induce_stress Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce_stress assess_viability Assess Cell Viability (MTT Assay) induce_stress->assess_viability assess_apoptosis Assess Apoptosis (Flow Cytometry) induce_stress->assess_apoptosis end End assess_viability->end assess_apoptosis->end

References

A Comparative Analysis of cis-Ligupurpuroside B and Acteoside for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of two related phenylethanoid glycosides, highlighting the extensive research on acteoside and the emerging data on cis-Ligupurpuroside B.

This guide provides a comparative analysis of this compound and acteoside, two phenylethanoid glycosides of interest to researchers in drug discovery and development. While both compounds share a basic structural framework, the available scientific literature reveals a significant disparity in the depth of research, with acteoside being extensively studied for its diverse pharmacological effects and this compound remaining a comparatively under-investigated molecule. This analysis summarizes the current state of knowledge on their chemical properties and biological activities, supported by available experimental data.

Chemical Structure and Physical Properties

Both this compound and acteoside (also known as verbascoside) are complex glycosides. Acteoside is characterized by a central glucose moiety to which a hydroxytyrosol and a caffeic acid group are attached. This compound shares a similar phenylethanoid glycoside structure but differs in its specific sugar and acyl substituents.

PropertyThis compoundActeoside (Verbascoside)
Molecular Formula C₃₅H₄₆O₁₇C₂₉H₃₆O₁₅
Molecular Weight 738.73 g/mol 624.59 g/mol
Appearance SolidSolid
Solubility Water-solubleSoluble in DMSO (10 mM)
CAS Number 350588-96-461276-17-3

Comparative Pharmacological Activities

Antioxidant Activity

Both compounds have been reported to possess antioxidant properties. Quantitative data from radical scavenging assays provide a basis for direct comparison.

CompoundAssayIC₅₀ ValueReference
This compound ABTS Radical Scavenging4.86 ± 0.06 µM
Acteoside ABTS Radical Scavenging6.47 µg/mL (~10.36 µM)
DPPH Radical Scavenging4.28 µg/mL (~6.85 µM)[1]
Hydroxyl Radical (•OH) Scavenging0.22 µg/mL (~0.35 µM)[1]
Superoxide Anion (O₂⁻) Scavenging>25 µg/mL[1]

Based on the available data, this compound demonstrates potent antioxidant activity in the ABTS assay, with a lower IC₅₀ value indicating higher potency in this specific test compared to the reported value for acteoside. Acteoside has been more broadly characterized for its antioxidant potential across various assays, showing particularly strong hydroxyl radical scavenging activity[1].

Anti-inflammatory Activity

Acteoside has demonstrated significant anti-inflammatory effects in numerous studies. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins[2]. A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway[2][3][4]. By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, acteoside effectively downregulates the expression of inflammatory genes[2].

This compound : While the broader compound, Ligupurpuroside B, is suggested to have anti-inflammatory properties, specific experimental data and mechanistic studies for the cis- isomer are currently lacking in the scientific literature.

Neuroprotective Effects

Acteoside is well-documented for its neuroprotective capabilities. It has been shown to protect neuronal cells from damage induced by various neurotoxins and oxidative stress[5]. The neuroprotective mechanisms of acteoside are multifaceted and include the activation of the Nrf2-ARE signaling pathway, which upregulates endogenous antioxidant enzymes, and the modulation of other pathways involved in cell survival and apoptosis, such as the AKT/mTOR pathway[5][6][7].

This compound : There is currently a lack of published studies specifically investigating the neuroprotective effects of this compound.

Anticancer Activity

Acteoside has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and melanoma cells[8][9][10][11][12]. The anticancer effects of acteoside are linked to its ability to increase oxidative stress within cancer cells, affect proteostasis, and modulate signaling pathways related to cell growth and survival[8][11]. It has also been found to have synergistic effects with some existing chemotherapy drugs[8].

This compound : To date, there is no available scientific literature reporting on the anticancer activity of this compound.

Experimental Protocols

ABTS Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of compounds.

  • Preparation of ABTS Radical Cation (ABTS•⁺): A 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Assay Procedure: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm. A small volume of the test compound (at various concentrations) is then added to the diluted ABTS•⁺ solution.

  • Measurement: The absorbance is measured at 734 nm after a specific incubation period (e.g., 6 minutes).

  • Calculation: The percentage inhibition of the ABTS•⁺ radical is calculated relative to a control (without the test compound). The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is then determined from a dose-response curve.

Visualizations

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay cluster_analysis Data Analysis A 7 mM ABTS Solution C ABTS•⁺ Radical Generation (12-16h in dark) A->C B 2.45 mM Potassium Persulfate B->C D Dilute ABTS•⁺ to Absorbance ~0.7 at 734 nm C->D E Add Test Compound D->E F Incubate (e.g., 6 min) E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition G->H I Determine IC₅₀ Value H->I

Caption: Workflow for the ABTS radical scavenging assay.

Caption: Acteoside's inhibition of the NF-κB signaling pathway.

Nrf2_Pathway_Acteoside cluster_stimulus Cellular State cluster_activation Activation by Acteoside cluster_pathway Nrf2-ARE Signaling OS Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex OS->Nrf2_Keap1 Acteoside Acteoside Acteoside->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_translocation ARE ARE (Antioxidant Response Element) Nrf2_translocation->ARE binds to Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Enzymes

Caption: Acteoside's activation of the Nrf2-ARE antioxidant pathway.

Conclusion

This comparative analysis underscores the significant body of research supporting the multifaceted pharmacological activities of acteoside, particularly its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. The mechanisms underlying these activities are increasingly well-understood, involving key signaling pathways such as NF-κB and Nrf2-ARE.

In contrast, this compound, while showing promise as a potent antioxidant, remains largely uncharacterized in terms of its broader pharmacological profile. The current lack of data on its anti-inflammatory, neuroprotective, and anticancer activities presents a significant knowledge gap.

For researchers and drug development professionals, acteoside represents a well-validated lead compound with a wealth of preclinical data. This compound, on the other hand, is an intriguing but less-defined molecule. Future research should focus on systematically evaluating the biological activities of this compound to determine if it possesses a similarly broad and potent pharmacological profile to acteoside, which would be essential to justify its further development as a therapeutic agent. The potent antioxidant activity suggested by initial studies warrants a more comprehensive investigation into its full therapeutic potential.

References

Validating the Mechanism of Action of cis-Ligupurpuroside B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanism of action of cis-Ligupurpuroside B, focusing on its role as a trypsin inhibitor. This document presents supporting experimental data for this compound and compares its activity with other known trypsin inhibitors.

Introduction to this compound and its Mechanism of Action

For the purpose of quantitative comparison in this guide, the inhibitory activity of the related compound Ligupurpuroside A will be used as a proxy, with a reported IC50 value of 3.08 mM for trypsin inhibition. It is crucial to note that this is a limitation of the current analysis, and further research is required to determine the precise inhibitory potency of this compound.

Comparative Analysis of Trypsin Inhibitors

To contextualize the potential efficacy of this compound, its presumed activity is compared against a panel of well-characterized trypsin inhibitors, including a natural protein inhibitor, a polypeptide inhibitor, and a synthetic small molecule inhibitor.

Quantitative Comparison of Trypsin Inhibitor Activity
InhibitorTypeTarget EnzymeIC50Inhibition Constant (Ki)
Ligupurpuroside A (proxy for this compound)Phenylethanoid GlycosideTrypsin3.08 mM[1]Not Reported
Soybean Trypsin Inhibitor (SBTI) ProteinTrypsin, Chymotrypsin19 µM[1]1 - 10⁻⁵ nM[1]
Aprotinin PolypeptideTrypsin, Plasmin, Kallikrein0.06 - 0.80 µM[2]0.06 pM (for bovine trypsin)
Benzamidine Small MoleculeTrypsin79 µM[3]Not Reported

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the mechanism of trypsin inhibition and a typical experimental workflow for its validation.

Mechanism of Trypsin Inhibition Trypsin Trypsin (Active Enzyme) Products Cleaved Peptides Trypsin->Products Catalyzes Inactive_Complex Trypsin-Inhibitor Complex (Inactive) Trypsin->Inactive_Complex Binds Substrate Protein/Peptide Substrate Substrate->Trypsin Binds to active site Inhibitor This compound / Alternative Inhibitor Inhibitor->Inactive_Complex

Caption: Mechanism of competitive trypsin inhibition.

Experimental Workflow for Trypsin Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Trypsin_sol Prepare Trypsin Solution Incubate Incubate Trypsin with Inhibitor Trypsin_sol->Incubate Substrate_sol Prepare Substrate Solution (e.g., BAPNA) Add_substrate Add Substrate to Initiate Reaction Substrate_sol->Add_substrate Inhibitor_sol Prepare Inhibitor Solutions (this compound & Comparators) Inhibitor_sol->Incubate Incubate->Add_substrate Measure Measure Absorbance Change over time (Spectrophotometer) Add_substrate->Measure Plot Plot Reaction Rates vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50 / Ki values Plot->Calculate

Caption: A generalized workflow for determining trypsin inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to validate the mechanism of action of trypsin inhibitors.

Trypsin Inhibition Assay (Spectrophotometric)

This assay is used to determine the inhibitory activity of a compound against trypsin by measuring the rate of substrate hydrolysis.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate

  • Tris-HCl buffer (pH 7.5-8.5)

  • This compound and other test inhibitors

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

  • Prepare a stock solution of the substrate (e.g., BAPNA) in an appropriate solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test inhibitor (this compound) and comparator inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed amount of trypsin to each well.

  • Add varying concentrations of the inhibitor solutions to the wells containing trypsin and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release from BAPNA) over time using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Binding Analysis via Fluorescence Quenching

This method is used to study the interaction between an inhibitor and trypsin by measuring the quenching of the intrinsic fluorescence of the enzyme.

Materials:

  • Bovine Trypsin

  • This compound

  • Phosphate buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of trypsin in the phosphate buffer.

  • Prepare a stock solution of this compound in the same buffer.

  • The fluorescence emission spectrum of the trypsin solution is recorded (excitation wavelength typically around 280 nm, emission scanned from 300 to 450 nm).

  • Aliquots of the this compound solution are incrementally added to the trypsin solution.

  • After each addition, the mixture is allowed to equilibrate, and the fluorescence emission spectrum is recorded.

  • The fluorescence intensity at the emission maximum is plotted against the concentration of the inhibitor.

  • The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic) and the binding constant (Ka).

Conclusion

The available evidence strongly suggests that the mechanism of action of this compound involves the inhibition of trypsin. While direct quantitative data for this specific isomer is lacking, a comparative analysis with other known trypsin inhibitors, based on data from its stereoisomer and related compounds, provides a valuable framework for researchers. The provided experimental protocols offer a starting point for the in-house validation and further characterization of this compound's inhibitory potential. Future studies should focus on determining the specific IC50 and Ki values of this compound to more accurately position it within the landscape of trypsin inhibitors.

References

Cross-Validation of Analytical Methods for cis-Ligupurpuroside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of cis-Ligupurpuroside B: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The objective is to offer a detailed cross-validation perspective, enabling researchers to select the most appropriate method for their specific application, be it pharmacokinetic studies, quality control, or metabolic research.

Methodology Comparison

The selection of an analytical method hinges on a balance of sensitivity, selectivity, and accessibility. Below is a summary of the key performance characteristics of HPLC-MS/MS and a representative HPLC-UV method tailored for the analysis of phenylpropanoid glycosides like this compound.

ParameterHPLC-MS/MSRepresentative HPLC-UV
Principle Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments.Separation by liquid chromatography followed by detection based on the absorption of UV light by the analyte.
Selectivity Very HighModerate to High
Sensitivity (LLOQ) ~2.5 ng/mLTypically in the µg/mL range
Linear Range 2.5–500.0 ng·mL⁻¹Dependent on analyte's chromophore, generally narrower than MS
Precision (%RSD) < 9.8%< 5%
Accuracy (%RE) ± 6.1%Typically within ±15%
Sample Preparation Protein precipitationSolid-phase extraction or liquid-liquid extraction
Instrumentation LC system coupled to a triple quadrupole mass spectrometerStandard HPLC system with a UV/Vis or DAD detector
Cost HighLow to Moderate
Throughput High (with rapid gradients)Moderate

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below. These protocols are based on established methods for Ligupurpuroside B and other structurally related phenylpropanoid glycosides.

HPLC-MS/MS Method

This method is adapted from a validated assay for the quantification of Ligupurpuroside B in biological matrices.

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Verbascoside).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the HPLC-MS/MS system.

b) Chromatographic Conditions

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient: A time-programmed gradient starting with a high aqueous phase, increasing the organic phase to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

c) Mass Spectrometric Conditions

  • Ionization Source: Electrospray Ionization (ESI), negative mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M-H]⁻ for this compound

  • Product Ions (m/z): Specific fragment ions for quantification and qualification.

  • Collision Energy: Optimized for the specific precursor-to-product ion transitions.

Representative HPLC-UV Method

This protocol is a composite representation based on methods for the analysis of phenylpropanoid glycosides.

a) Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load 1 mL of the sample onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

b) Chromatographic Conditions

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid

    • B: Acetonitrile

  • Elution: Isocratic or gradient elution, optimized for resolution of this compound from other matrix components. A typical starting condition would be 80% A and 20% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Phenylpropanoid glycosides typically have a UV maximum around 330 nm. A diode-array detector (DAD) is recommended to monitor multiple wavelengths.

Visualizing the Process and Pathway

To better illustrate the experimental workflow and a relevant biological pathway, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip HPLC-MS/MS spe Solid-Phase Extraction (C18 Cartridge) plasma->spe HPLC-UV extract Final Extract precip->extract spe->extract hplc HPLC Separation (C18 Column) extract->hplc ms Mass Spectrometry (MRM Detection) hplc->ms uv UV Detection (DAD) hplc->uv quant Quantification ms->quant uv->quant crossval Cross-Validation quant->crossval anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates LigupurpurosideB This compound LigupurpurosideB->IKK Inhibits LigupurpurosideB->NFkB_inactive Inhibits Translocation DNA DNA NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Correlation of In Vitro and In Vivo Activity: A Comparative Guide for Phenylpropanoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the in vitro and in vivo activities of phenylpropanoid glycosides, a class of compounds recognized for their therapeutic potential. Due to the limited availability of specific data for cis-Ligupurpuroside B in publicly accessible scientific literature, this document utilizes verbascoside , a structurally related and extensively studied phenylpropanoid glycoside, as a representative compound to illustrate the correlation between laboratory assays and whole-organism responses. The principles and methodologies outlined herein are directly applicable to the evaluation of this compound and other similar natural products.

In Vitro vs. In Vivo Efficacy: A Comparative Analysis

The therapeutic potential of a compound is initially identified through in vitro assays, which provide a controlled environment to assess its direct effects on cellular and molecular targets. However, the true efficacy of a compound can only be confirmed through in vivo studies, which account for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME). This section compares the antioxidant and anti-inflammatory activities of verbascoside in both in vitro and in vivo settings.

Antioxidant Activity

In vitro antioxidant assays measure the direct radical scavenging capacity of a compound. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In vivo, the antioxidant effect is assessed by measuring the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissues.

Table 1: Comparison of In Vitro and In Vivo Antioxidant Activity of Verbascoside

Parameter In Vitro Assay Result (IC50/EC50) In Vivo Model Effective Dose Key Findings
Radical Scavenging DPPH Radical Scavenging Assay0.09 ± 0.03 µg/mL[1]Oxidative stress model in rats50 mg/kgIncreased activity of SOD, CAT, and GPx in liver tissue.
Radical Scavenging ABTS Radical Scavenging Assay27.70 ± 0.61 μg/mL[2]High glucose-induced oxidative stress in gingival cells10, 50, 100 µMIncreased SOD activity.[3][4]
Hydrogen Peroxide Scavenging H2O2 Scavenging Assay2.6 ± 0.36 μg/mL[1]Not applicableNot applicableDirect scavenging of hydrogen peroxide.
Anti-inflammatory Activity

In vitro anti-inflammatory activity is often evaluated by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages. In vivo anti-inflammatory effects are commonly assessed using models like carrageenan-induced paw edema in rodents, where a reduction in swelling indicates anti-inflammatory action.

Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Verbascoside

Parameter In Vitro Assay Result (IC50) In Vivo Model Effective Dose Key Findings
Inhibition of Pro-inflammatory Mediators Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cellsHigh inhibition observed[5]Carrageenan-induced paw edema in rats100 mg/kgSignificant reduction in paw edema volume.[6][7]
Inhibition of Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6 production in LPS-stimulated cellsSignificant reduction[8]Sepsis model in mice50 mg/kgDecreased serum levels of TNF-α and IL-6.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies.

In Vitro Antioxidant Assays

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[9]

ABTS Radical Cation Decolorization Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Trolox is commonly used as a standard.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

In Vivo Antioxidant Model

Measurement of Endogenous Antioxidant Enzymes (SOD, CAT, GPx):

  • Induce oxidative stress in an animal model (e.g., by administration of a pro-oxidant substance).

  • Administer the test compound at various doses for a specified period.

  • At the end of the treatment period, collect tissue samples (e.g., liver, kidney, brain).

  • Prepare tissue homogenates and centrifuge to obtain the supernatant.

  • Measure the activity of SOD, CAT, and GPx in the supernatant using commercially available assay kits.

  • Protein concentration in the homogenates should be determined to normalize enzyme activities.

In Vitro Anti-inflammatory Assay

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (RAW 264.7):

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production, except for the control group.[12][13]

  • Incubate for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[12][13]

  • The absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.

In Vivo Anti-inflammatory Model

Carrageenan-Induced Paw Edema in Rats:

  • Fast the animals overnight before the experiment.

  • Administer the test compound or vehicle (control) orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce inflammation.[14][15][16]

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14][16]

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[17]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying a compound's activity is crucial for drug development. Verbascoside has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Verbascoside_Anti_Inflammatory_Pathway cluster_lps_pathway LPS-induced Pro-inflammatory Signaling LPS LPS TAK1 TAK1 LPS->TAK1 activates PKC PKC LPS->PKC activates Verbascoside Verbascoside SHP1 SHP-1 Verbascoside->SHP1 activates Verbascoside->PKC inhibits SHP1->TAK1 inhibits JNK JNK TAK1->JNK activates AP1 AP-1 JNK->AP1 activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) AP1->Pro_inflammatory_Genes promotes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation HMGB1 HMGB1 PKC->HMGB1 activates RAGE RAGE HMGB1->RAGE activates NFkB NF-κB RAGE->NFkB activates NFkB->Pro_inflammatory_Genes promotes

Caption: Verbascoside inhibits LPS-induced inflammation by activating SHP-1 and inhibiting PKC pathways.

The diagram above illustrates how Verbascoside can interfere with lipopolysaccharide (LPS)-induced pro-inflammatory signaling pathways. Verbascoside has been shown to activate SHP-1, a tyrosine phosphatase that negatively regulates the TAK1-JNK-AP-1 signaling cascade.[18][19] Additionally, it can inhibit the PKC/HMGB1/RAGE/NF-κB pathway, another critical route for the expression of pro-inflammatory genes.[3]

Experimental_Workflow_Comparison cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Test Compound (e.g., Verbascoside) assay_antioxidant Antioxidant Assays (DPPH, ABTS) invitro_start->assay_antioxidant assay_inflammatory Anti-inflammatory Assays (NO Production in Macrophages) invitro_start->assay_inflammatory invitro_result IC50 / EC50 Values (Direct Efficacy) assay_antioxidant->invitro_result assay_inflammatory->invitro_result invivo_result Therapeutic Effect (Dose-Response) invitro_result->invivo_result Correlation & Prediction invivo_start Test Compound (e.g., Verbascoside) treatment Compound Administration invivo_start->treatment animal_model Animal Model (e.g., Rat, Mouse) induction Induction of Pathology (e.g., Oxidative Stress, Inflammation) animal_model->induction induction->treatment measurement Measurement of Biomarkers & Endpoints treatment->measurement measurement->invivo_result

Caption: Workflow for correlating in vitro and in vivo antioxidant and anti-inflammatory activities.

This workflow diagram outlines the logical progression from initial in vitro screening to more complex in vivo validation. In vitro assays provide rapid and cost-effective methods to determine a compound's direct biochemical activity, yielding metrics like IC50 values. Promising candidates are then advanced to in vivo models, where their therapeutic effects are evaluated in a whole biological system, considering pharmacokinetic and pharmacodynamic factors. A strong correlation between in vitro and in vivo results is a key indicator of a compound's potential for further development.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of Acteoside and Plantamajoside

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cytotoxic effects of two prominent phenylethanoid glycosides, this guide offers a comparative analysis of acteoside and plantamajoside. We present key experimental data, detailed protocols, and elucidate the underlying signaling pathways to inform researchers, scientists, and drug development professionals in the field of oncology.

Phenylethanoid glycosides, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects. Recent studies have increasingly highlighted their cytotoxic potential against various cancer cell lines, paving the way for their exploration as novel anticancer agents. This guide focuses on a comparative analysis of two widely studied phenylethanoid glycosides, acteoside and plantamajoside, detailing their cytotoxic efficacy and mechanisms of action.

Comparative Cytotoxicity: Acteoside vs. Plantamajoside

The cytotoxic effects of acteoside and plantamajoside have been evaluated across a panel of human cancer cell lines, with notable activity observed against breast and liver cancer. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, serves as a key metric for comparison.

A study investigating their effects on the MCF-7 breast cancer cell line revealed that acteoside exhibits a more potent cytotoxic effect over time, with a lower IC50 value at 72 hours compared to plantamajoside.[1] In contrast, against the HepG2 hepatocarcinoma cell line, plantamajoside demonstrated slightly higher potency at the 72-hour mark.[1] Notably, both compounds displayed significantly lower cytotoxicity towards the non-tumorigenic MCF-12A cell line, suggesting a degree of selectivity for cancer cells.[1][2]

CompoundCell Line48h IC50 (µM)72h IC50 (µM)
Acteoside MCF-7 (Breast Adenocarcinoma)154.2113.1
MDA-MB-231 (Breast Adenocarcinoma)>300200.2
HepG2 (Hepatocarcinoma)>300173.8
OVCAR-3 (Ovarian Cancer)>300<200
MCF-12A (Non-tumorigenic Breast Epithelial)>400>400
Plantamajoside MCF-7 (Breast Adenocarcinoma)>300170.8
MDA-MB-231 (Breast Adenocarcinoma)>300263.1
HepG2 (Hepatocarcinoma)>300156.1
OVCAR-3 (Ovarian Cancer)>300<200
MCF-12A (Non-tumorigenic Breast Epithelial)>400>400

Experimental Protocols

The evaluation of cytotoxicity is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenylethanoid glycosides (e.g., 10, 50, 100, 200, 400 µM) and a vehicle control (e.g., DMSO, final concentration ≤ 0.125%).

  • Incubation: Incubate the treated cells for specific time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

G MTT Assay Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add phenylethanoid glycosides B->C D Incubate for 24, 48, or 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Experimental Workflow

Signaling Pathways of Cytotoxicity

Phenylethanoid glycosides have been shown to induce apoptosis, or programmed cell death, in cancer cells through multiple signaling pathways. The mitochondria-dependent pathway and the MAPK (Mitogen-Activated Protein Kinase) pathway are key mechanisms involved in their cytotoxic effects.[3]

Mitochondria-Dependent Apoptosis

This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane. This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[4] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

Studies have shown that treatment with phenylethanoid glycosides can lead to a reduction in the mitochondrial membrane potential, an increase in the release of cytochrome c, and the subsequent cleavage and activation of caspase-9 and caspase-3.[3][4]

G Mitochondria-Dependent Apoptosis Pathway PhGs Phenylethanoid Glycosides Mito Mitochondria PhGs->Mito induces stress CytoC Cytochrome c Mito->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis leads to

Mitochondria-Dependent Apoptosis

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of specific MAPKs, such as p38, JNK, and ERK1/2, has been associated with the induction of apoptosis by phenylethanoid glycosides.[3] Upregulated phosphorylation of these kinases can trigger downstream events that contribute to cell death.

References

Safety Operating Guide

Proper Disposal Procedures for cis-Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of cis-Ligupurpuroside B, a phenylethanoid glycoside. The following procedures are based on available safety data and general best practices for laboratory chemical waste management. Given the limited specific hazard data for this compound, a cautious approach is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste."

    • Do not mix this waste with other chemical waste streams unless compatibility is certain. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.

  • Containerization:

    • Collect all solid this compound waste in a dedicated, sealable, and chemically compatible container.

    • For solutions containing this compound, use a labeled, leak-proof, and sealed container. Ensure the container material is compatible with the solvent used.

    • Keep waste containers tightly closed except when adding waste.

  • Disposal Method:

    • The recommended disposal method for this compound is through a licensed chemical destruction facility.[1]

    • Alternatively, controlled incineration with flue gas scrubbing is a suitable disposal option.[1]

    • Crucially, do not discharge this compound or its solutions into the sewer system. [1]

  • Spill Cleanup:

    • In the event of a spill, avoid dust formation.[1]

    • Carefully collect the spilled material using appropriate tools and place it in a sealed container for disposal as hazardous waste.[1]

    • Clean the spill area thoroughly.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on local regulations.[1]

Quantitative Data Summary

While specific quantitative hazard data for this compound is limited, the following table summarizes key information derived from available sources.

ParameterValue/InformationSource
Molecular Formula C35H46O17PubChem
Molecular Weight 738.7 g/mol PubChem
Recommended Disposal Licensed chemical destruction plant or controlled incinerationChemicalBook SDS[1]
Prohibited Disposal Discharge to sewer systemsChemicalBook SDS[1]

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Users should refer to their specific research protocols for handling and experimental procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate is_solid Is the waste solid? segregate->is_solid solid_container Collect in a labeled, sealed, compatible solid waste container is_solid->solid_container Yes is_solution Is the waste a solution? is_solid->is_solution No storage Store waste in a designated hazardous waste accumulation area solid_container->storage solution_container Collect in a labeled, leak-proof, sealed liquid waste container is_solution->solution_container Yes spill Is there a spill? is_solution->spill No solution_container->storage cleanup Follow Spill Cleanup Protocol: - Avoid dust formation - Collect in sealed container spill->cleanup Yes spill->storage No cleanup->storage disposal Arrange for disposal via: - Licensed Chemical Waste Vendor - Controlled Incineration storage->disposal sewer Do NOT discharge to sewer system storage->sewer end Disposal Complete disposal->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling cis-Ligupurpuroside B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like cis-Ligupurpuroside B. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, you can mitigate risks and handle this phenylethanoid glycoside with confidence.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive array of personal protective equipment is necessary to prevent contact with skin and eyes, and to avoid inhalation of dust or aerosols.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesImpermeable gloves, such as nitrile, must be worn. Inspect gloves for any damage before use. Wash and dry hands thoroughly after handling.
Eye Protection Safety glasses or gogglesUse of safety glasses or goggles is mandatory. In situations with a splash hazard, a face shield should be worn in addition to glasses or goggles.
Body Protection Laboratory coatA standard lab coat should be worn to protect against incidental contact. For procedures with a higher risk of exposure, a fire/flame resistant and impervious gown is recommended.
Respiratory Protection RespiratorIf exposure limits are exceeded, or if irritation is experienced, a full-face respirator is required. Ensure adequate ventilation in the handling area.

Safe Handling and Operational Protocols

Adherence to proper handling procedures is critical to minimize exposure and ensure the integrity of your experiments.

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.

  • Tools: Use non-sparking tools to prevent ignition sources.

  • Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.

In Case of Accidental Exposure: A swift and appropriate response to accidental exposure can significantly reduce potential harm.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.
Eye Contact Rinse eyes with pure water for at least 15 minutes and consult a doctor.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Spill Management and Disposal Plan

In the event of a spill, a clear and practiced procedure is essential for safety and containment.

Spill Cleanup:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition.

  • Containment: Collect the spilled material using spark-proof tools and explosion-proof equipment.

  • Disposal: Place the collected material in a suitable, closed container for disposal.

Waste Disposal: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

  • Contaminated Materials: Items such as gloves, filter paper, and vials that have come into contact with the compound should be treated as chemical waste. These materials should be collected in a designated, sealed container.

  • Containers: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.

  • Regulations: Always adhere to local, state, and federal regulations for chemical waste disposal. Do not discharge into sewer systems.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh and Prepare Compound C->D E Conduct Experiment D->E F Decontaminate Workspace and Tools E->F G Segregate Chemical Waste F->G H Label and Store Waste Securely G->H I Arrange for Licensed Disposal H->I J Spill or Exposure Event K Follow First Aid Protocols J->K L Execute Spill Cleanup Procedure J->L

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.